molecular formula C10H14N2O2S B1291116 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide CAS No. 1017431-08-1

3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Numéro de catalogue: B1291116
Numéro CAS: 1017431-08-1
Poids moléculaire: 226.3 g/mol
Clé InChI: UQONABORAOZZCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-N-cyclopropyl-4-methylbenzenesulfonamide is a chemical compound with the CAS Number 1017431-08-1 and a molecular weight of 226.30 . Its molecular formula is C10H14N2O2S . This benzenesulfonamide derivative features both an amino and a cyclopropyl sulfonamide group, a structural motif found in various therapeutic agents . As a functionalized benzenesulfonamide, it serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . Compounds within this class are frequently investigated for their potential biological activities and their utility in the synthesis of more complex molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3-amino-N-cyclopropyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-2-5-9(6-10(7)11)15(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQONABORAOZZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular characteristics, propose a detailed synthetic pathway, and explore its potential biological significance based on the activities of structurally related compounds.

Core Molecular Characteristics

3-amino-N-cyclopropyl-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with an amino group, a methyl group, and a cyclopropyl-substituted sulfonamide moiety. These features suggest its potential as a scaffold for developing novel therapeutic agents.

PropertyValueSource
Molecular Formula C10H14N2O2S[1]
Molecular Weight 226.3 g/mol [1]
CAS Number 1017431-08-1[1][2]

Structure and Physicochemical Properties

The chemical structure of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide is presented below. The presence of both hydrogen bond donors (the amino and sulfonamide N-H groups) and acceptors (the sulfonyl oxygens and the amino nitrogen) suggests the potential for interactions with biological targets. The cyclopropyl group introduces a degree of conformational rigidity and can influence metabolic stability and binding affinity.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: N-Cyclopropylation 3-Amino-4-methylbenzenesulfonyl_chloride 3-Amino-4-methyl- benzenesulfonyl chloride 3-Amino-4-methylbenzenesulfonamide 3-Amino-4-methyl- benzenesulfonamide 3-Amino-4-methylbenzenesulfonyl_chloride->3-Amino-4-methylbenzenesulfonamide Amination Ammonia Ammonia (aq) Ammonia->3-Amino-4-methylbenzenesulfonamide 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide 3-amino-N-cyclopropyl- 4-methylbenzenesulfonamide 3-Amino-4-methylbenzenesulfonamide->3-amino-N-cyclopropyl-4-methylbenzenesulfonamide Copper-mediated N-cyclopropylation Cyclopropylboronic_acid Cyclopropylboronic acid Cyclopropylboronic_acid->3-amino-N-cyclopropyl-4-methylbenzenesulfonamide Copper_acetate Copper (II) acetate Copper_acetate->3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Caption: Proposed two-step synthesis of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

Experimental Protocol: A Proposed Method

This protocol is a proposed synthetic route and has not been experimentally validated for this specific compound. It is based on general procedures for sulfonamide synthesis and N-cyclopropylation.

Step 1: Synthesis of 3-Amino-4-methylbenzenesulfonamide

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reagents: To the flask, add 3-amino-4-methylbenzenesulfonyl chloride.

  • Reaction: Cool the flask in an ice bath and slowly add an excess of aqueous ammonia with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-amino-4-methylbenzenesulfonamide.

Step 2: Copper-Mediated N-Cyclopropylation

This step is adapted from a known method for the N-cyclopropylation of sulfonamides.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 3-amino-4-methylbenzenesulfonamide, cyclopropylboronic acid, and copper (II) acetate.

  • Solvent: Add a suitable solvent such as dichloroethane.

  • Base: Add a base, for example, sodium carbonate.

  • Reaction: Heat the mixture at a suitable temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove insoluble salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the final product, 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

Potential Applications in Drug Development: An Extrapolative Perspective

Due to the limited publicly available data on the specific biological activity of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide, its potential applications in drug development are inferred from the known activities of structurally similar sulfonamide-containing compounds.

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The core structure of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide is similar to that of other known CA inhibitors.

Antibacterial Agents

The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. These "sulfa drugs" act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While the antibacterial spectrum of this specific compound is unknown, its structural class suggests potential for investigation as an antibacterial agent.

Kinase Inhibition

Some sulfonamide-containing molecules have been developed as kinase inhibitors, which are a major class of anticancer drugs. The structural features of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide could serve as a starting point for the design of inhibitors targeting specific kinases involved in cancer signaling pathways.

Conclusion and Future Directions

3-amino-N-cyclopropyl-4-methylbenzenesulfonamide represents a molecule with a chemical scaffold amenable to further exploration in medicinal chemistry. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its physicochemical properties and biological activities. Future research should focus on the experimental validation of the proposed synthesis, followed by a comprehensive screening of its activity against a panel of biological targets, including carbonic anhydrases, bacterial enzymes, and protein kinases. Such studies will be crucial in elucidating the therapeutic potential of this and related compounds.

References

  • National Analytical Corporation - Chemical Division. 3-amino-n-cyclopropyl-4-methylbenzene Sulfonamide - Cas No: 1017431-08-1. [Link]

  • PubChem. N-cyclopropyl-4-methylbenzene-1-sulfonamide. [Link]

  • NextSDS. 3-amino-N-cyclopropyl-4-methylbenzamide — Chemical Substance Information. [Link]

  • Tse, H. L. A., et al. (2008). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry, 73(15), 5894–5896. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 6466. [Link]

  • El-Sayed, M. A.-H., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 238, 114412. [Link]

  • U.S. Patent No. 4,698,445. (1987). 4-amino benzenesulfonamides.

Sources

Methodological & Application

Application Note: Solvation Dynamics and Assay Preparation for 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling small-molecule intermediates and active pharmaceutical ingredients (APIs) requires a rigorous understanding of their solvation thermodynamics. 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide (CAS: 1017431-08-1; MW: 226.3 g/mol ) presents a classic solubility challenge in drug development: it is highly lipophilic and poorly soluble in aqueous media, yet highly soluble in aprotic polar solvents. This application note details the physicochemical rationale behind its solubility profile and provides a self-validating protocol for preparing stable dimethyl sulfoxide (DMSO) stocks and subsequent aqueous dilutions for biological assays.

The Thermodynamic Basis of Solubility: DMSO vs. Water

To understand why this compound behaves differently in DMSO compared to water, we must analyze its structural moieties and the thermodynamics of solvation.

The molecule contains a sulfonamide group (-SO₂NH-), an aniline group (-NH₂), a central aromatic ring, and a cyclopropyl aliphatic ring.

  • The Aqueous Hydration Penalty: Water has a high dielectric constant ( ϵ≈80 ) and relies on extensive hydrogen-bond networks. While the sulfonamide and amino groups can act as hydrogen bond donors and acceptors, the bulky 4-methylbenzene and cyclopropyl groups create a massive hydrophobic shield. Forcing water to form an ordered solvation shell (clathrate-like structure) around these non-polar regions incurs a severe entropic penalty, driving the compound out of solution and into a solid crystal lattice .

  • The DMSO Advantage: DMSO ( ϵ≈47 ) is an amphiphilic, aprotic polar solvent. Its highly polarized S=O bond acts as a potent hydrogen-bond acceptor for the protons on the aniline and sulfonamide nitrogens. Simultaneously, the two methyl groups of DMSO create hydrophobic pockets that interact favorably with the cyclopropyl and tolyl rings via van der Waals dispersion forces. This dual-action solvation completely overcomes the crystal lattice energy without the entropic penalty seen in water .

Comparative Solubility Profile

The following table summarizes the expected solubility limits and practical handling recommendations for 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide across different solvent systems.

Solvent SystemEstimated Solubility LimitPractical Handling Recommendation
Anhydrous DMSO > 50 mM (> 11.3 mg/mL)Ideal for primary stock solutions. Store aliquots at -20°C in the dark.
Deionized Water (pH 7.0) < 0.1 mM (< 0.02 mg/mL)Not recommended for primary dissolution due to rapid precipitation.
PBS Buffer (pH 7.4) ~ 0.1 - 0.5 mMRequires cosolvent (DMSO) or surfactants (e.g., Tween-80) for stability.
1% DMSO in Aqueous Buffer ~ 10 - 50 µMMaximum typical assay concentration before localized nucleation occurs.

Self-Validating Preparation Protocols

When transitioning from a pure DMSO stock to an aqueous assay buffer, researchers frequently encounter the "DMSO crash"—a phenomenon where rapid diffusion of DMSO into the bulk water leaves the hydrophobic solute stranded, causing immediate nucleation and precipitation .

To prevent this, the following protocol utilizes intermediate dilutions and a self-validating analytical checkpoint.

Phase 1: Primary Stock Preparation (50 mM in DMSO)

Causality Note: Standard laboratory DMSO rapidly absorbs atmospheric moisture. Even 5% water content in DMSO can drastically reduce the solubility limit of sulfonamides. Always use anhydrous, septum-sealed DMSO.

  • Calculate Mass: To prepare 1 mL of a 50 mM stock, weigh exactly 11.32 mg of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

  • Dissolution: Transfer the powder to a sterile, amber glass vial. Inject 1.0 mL of anhydrous DMSO directly through the septum.

  • Agitation: Vortex the vial vigorously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5–10 minutes until the solution is optically clear.

  • Storage: Aliquot the primary stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles, which can induce irreversible crystallization. Store at -20°C.

Phase 2: Aqueous Assay Dilution (Dropwise Method)

Causality Note: Adding buffer directly to the DMSO stock causes massive local supersaturation. Always add the DMSO stock to the buffer, not the other way around.

  • Intermediate Dilution: Dilute the 50 mM primary stock in 100% anhydrous DMSO to an intermediate concentration (e.g., 1 mM) if your final assay requires a low concentration.

  • Pre-warm Buffer: Ensure your aqueous assay buffer (e.g., PBS) is pre-warmed to 37°C to maximize thermodynamic solubility during the mixing phase.

  • Dropwise Addition: Place the tube containing the aqueous buffer on a vortex mixer set to medium speed. Slowly add the DMSO stock dropwise into the center of the vortex. Ensure the final DMSO concentration does not exceed 1% v/v to prevent cellular toxicity in downstream assays.

Phase 3: Self-Validation System (LC-MS/UV Checkpoint)

A protocol is only as reliable as its validation mechanism. Visual inspection is insufficient for detecting micro-precipitates.

  • Centrifugation: Transfer 500 µL of the final aqueous dilution to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes at room temperature.

  • Supernatant Analysis: Carefully aspirate the top 200 µL of the supernatant.

  • Quantification: Analyze the supernatant via LC-MS or UV-Vis spectrophotometry (monitoring the aromatic absorbance at λmax​ ~260-280 nm) against a standard curve prepared in 100% DMSO.

  • Validation Criteria: If the quantified concentration of the supernatant is >5% lower than the nominal calculated concentration, micro-precipitation has occurred. You must either lower the final assay concentration or introduce a solubilizing agent (e.g., 0.1% BSA or 0.05% Tween-20).

Workflow Visualization

G N1 Solid Compound 3-amino-N-cyclopropyl- 4-methylbenzenesulfonamide N2 Primary Stock 10 - 50 mM in Anhydrous DMSO N1->N2 Dissolve & Sonicate (Room Temp) N3 Intermediate Dilution Serial Dilution in 100% DMSO N2->N3 Aliquot & Dilute N4 Aqueous Assay Buffer Final DMSO ≤ 1% v/v N3->N4 Rapid Mixing (Dropwise addition) N5 Self-Validation Centrifugation & LC-MS/UV N4->N5 Quantify Soluble Fraction

Workflow for DMSO stock preparation, aqueous dilution, and solubility validation via LC-MS.

References

  • Title: Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: MDPI URL: [Link]

  • Title: New Water-Soluble Sulfonylphosphoramidic Acid Derivatives of the COX-2 Selective Inhibitor Cimicoxib. A Novel Approach to Sulfonamide Prodrugs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application Note: HPLC Method Development and Validation for 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide (CAS: 1017431-08-1) is a functionalized sulfonamide derivative characterized by its amphoteric nature. Developing a robust High-Performance Liquid Chromatography (HPLC) method for such molecules requires a deep understanding of their physicochemical properties to prevent chromatographic artifacts like peak tailing or retention time drift.

This technical guide outlines a comprehensive, self-validating methodology for the quantification and purity assessment of this analyte. By leveraging modern superficially porous particle (SPP) column technology and precise pH control, this protocol ensures high-resolution separation that fully complies with[1][2] and the modernized standards[3][4].

Method Development Strategy: The Causality of Choice

To engineer an analytical method that is both rugged and reliable, we must first deconstruct the analyte's molecular architecture. 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide possesses three critical domains that dictate its chromatographic behavior:

  • The Aniline Moiety (3-amino): A weakly basic functional group (pKa ~4.5).

  • The Sulfonamide Group: A weakly acidic moiety (pKa ~9.5 to 10.5).

  • The Toluene Core & Cyclopropyl Ring: Hydrophobic regions that provide retention on reversed-phase (RP) stationary phases.

The Logic of pH Control

Because the molecule is amphoteric, mobile phase pH is the master variable. If analyzed at a neutral pH (~6.5), the unprotonated basic amine will interact strongly with acidic residual silanols on the silica support of the column. This secondary ion-exchange interaction is the primary cause of severe peak tailing.

The Solution: We deliberately force the mobile phase into a highly acidic regime (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). This creates a dual-action self-validating mechanism:

  • It fully protonates the amine, locking the analyte into a single, predictable ionization state.

  • It suppresses the ionization of residual silanols on the stationary phase, completely eliminating secondary interactions and guaranteeing sharp, symmetrical peaks.

Ionization_Logic Analyte 3-Amino-N-cyclopropyl- 4-methylbenzenesulfonamide Low_pH Low pH (< 3.0) Amino Group Protonated (+) Analyte->Low_pH Neutral_pH Neutral pH (~ 6.5) Un-ionized Form (Neutral) Analyte->Neutral_pH High_pH High pH (> 10.0) Sulfonamide Deprotonated (-) Analyte->High_pH Outcome1 High Solubility, Lower Retention Excellent Peak Shape Low_pH->Outcome1 Outcome2 Max Retention (RP-HPLC) Risk of Silanol Tailing Neutral_pH->Outcome2 Outcome3 Column Degradation Risk Not Recommended High_pH->Outcome3

Caption: Effect of mobile phase pH on analyte ionization and chromatographic behavior.

Column Modernization

Historically, methods utilized fully porous 5 µm particles. However, under the revised [3][5], we are empowered to modernize methods for better throughput. We select a 2.7 µm Superficially Porous Particle (SPP) C18 column. The solid core of the SPP limits the diffusion path of the analyte, drastically reducing axial dispersion (the C-term of the van Deemter equation) and yielding UHPLC-like efficiencies at standard HPLC pressures.

HPLC_Workflow A 1. Physicochemical Profiling (pKa, LogP) B 2. Column Selection (USP <621> Modernization) A->B C 3. Mobile Phase & pH (Control Ionization) B->C D 4. Gradient Optimization (Resolution & Speed) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Caption: Step-by-step HPLC method development workflow.

Chromatographic Conditions & Gradient Profile

To ensure the method is stability-indicating (capable of separating the main peak from synthetic impurities or degradation products), a gradient elution profile is employed.

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationScientific Rationale
Column C18, 100 x 4.6 mm, 2.7 µm (SPP)High theoretical plates; complies with USP <621> L1 packing.
Mobile Phase A 0.1% TFA in Milli-Q WaterIon-pairing and pH control (pH ~2.0) to suppress silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution solvent with a low UV cutoff for baseline stability.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temperature 40 °CReduces mobile phase viscosity, improving mass transfer and reproducibility.
Injection Volume 5.0 µLPrevents column mass overloading and peak broadening.
Detection (UV/PDA) 230 nm & 254 nm230 nm for maximum sensitivity; 254 nm for tracking the aromatic ring.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial equilibration
1.0955Isocratic hold (elutes highly polar impurities)
8.01090Linear ramp (elutes analyte and lipophilic impurities)
10.01090High-organic wash step
10.1955Return to initial conditions
14.0955Column re-equilibration

Experimental Protocol: Step-by-Step Execution

A self-validating protocol requires strict control over sample preparation to avoid solvent-mismatch effects, which can distort peak shapes at the solvent front.

Step 1: Mobile Phase Preparation
  • Phase A: Measure 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Phase B: Transfer 1000 mL of 100% HPLC-grade Acetonitrile into a solvent reservoir. Degas appropriately.

Step 2: Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (MeOH), sonicate for 5 minutes to ensure complete dissolution, and make up to volume with MeOH.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Critical Step: Dilute to volume using the initial mobile phase (95% A / 5% B). Diluting in the initial mobile phase prevents the "solvent plug" effect, ensuring the analyte focuses tightly at the head of the column upon injection.

Step 3: System Equilibration & Execution
  • Purge all HPLC lines with Mobile Phases A and B to remove trapped air.

  • Install the C18 column and set the column oven to 40 °C.

  • Pump the initial gradient composition (95% A / 5% B) at 1.0 mL/min until a stable baseline is achieved (typically requires 15-20 column volumes).

  • Sequence Setup:

    • Inject a Blank (Diluent) to confirm the absence of ghost peaks.

    • Inject the Working Standard in six replicates to establish System Suitability.

    • Proceed with sample analysis, bracketing with standard injections every 10 samples to verify system drift.

Method Validation Framework

To ensure the method is "fit for purpose," it must be validated according to the[1][2]. The following table outlines the required parameters and the self-validating acceptance criteria.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability Resolution, Tailing, PlatesResolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, Theoretical Plates ( N ) > 5000
Specificity Blank/Placebo interferenceNo interfering peaks at the retention time ( tR​ ) of the analyte.
Linearity & Range Minimum of 5 concentrationsCorrelation coefficient ( R2 ) ≥0.999 across 25% to 150% of target concentration.
Accuracy (Recovery) 3 concentrations, 3 replicates each98.0% - 102.0% mean recovery across all levels.
Precision 6 replicates at 100% concentrationRelative Standard Deviation (%RSD) 2.0%.
Robustness Deliberate variations (Flow, Temp, pH)System suitability criteria must remain met under all varied conditions.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Retrieved from[Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. (2023). Retrieved from[Link]

Sources

Application Notes and Protocols for Catalytic Amidation: Exploring the Potential of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The direct formation of amide bonds from carboxylic acids and amines is a cornerstone of chemical synthesis, particularly within the pharmaceutical and materials science sectors. Catalytic amidation represents a significant advancement over traditional methods that rely on stoichiometric activating agents, offering improved atom economy and milder reaction conditions. This technical guide provides an in-depth exploration of catalytic amidation, with a primary focus on the well-established boron-based catalysts. While direct evidence for the catalytic activity of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide in this context is not yet present in the literature, this document will also explore its potential roles based on the known reactivity of sulfonamides and amino-aromatic systems. We present detailed protocols for boronic acid-catalyzed amidation and propose a framework for investigating the catalytic potential of novel sulfonamide-containing molecules.

Introduction: The Imperative for Catalytic Amidation

The amide bond is a ubiquitous functional group in chemistry and biology, forming the backbone of peptides and proteins and being a key structural motif in a vast array of pharmaceuticals, polymers, and agrochemicals.[1][2] Traditionally, amide synthesis involves the activation of a carboxylic acid, often through conversion to an acid chloride or the use of carbodiimide coupling reagents. These methods, while effective, generate significant stoichiometric waste and can require harsh conditions, limiting their "green" credentials.[3]

Direct catalytic amidation, the condensation of a carboxylic acid and an amine with the removal of water, has therefore become a major focus of research.[3][4] An ideal catalytic system for this transformation should be efficient, operate under mild conditions, tolerate a wide range of functional groups, and preserve stereochemical integrity.[3] Among the various catalysts developed, those based on boron have emerged as particularly versatile and effective.[4][5]

Sulfonamides are another critical functional group in medicinal chemistry, present in numerous FDA-approved drugs.[2][6] Their roles in directing C-H activation and as ligands in transition metal catalysis are well-documented, suggesting their potential for broader applications in catalytic systems.[7][8] This guide will leverage the established field of boron-catalyzed amidation to provide robust protocols, while also considering the untapped potential of complex sulfonamides like 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide (CAS 1017431-08-1)[9] in this critical transformation.

Boron-Based Catalysts: The Workhorse of Direct Amidation

Boronic acids and their derivatives have been at the forefront of catalytic amidation since their potential was first realized.[5] Their efficacy stems from their ability to activate carboxylic acids towards nucleophilic attack by amines.

Mechanism of Boronic Acid-Catalyzed Amidation

The precise mechanism of boronic acid-catalyzed amidation has been a subject of study and debate. Initially, a simple monoacyl boronate intermediate was proposed.[10] More recent investigations suggest a more complex pathway likely involving dimeric boron species.[10] A plausible catalytic cycle is outlined below:

Boronic_Acid_Catalyzed_Amidation cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH Intermediate_A Acyloxyboronic Acid Intermediate RCOOH->Intermediate_A - H₂O Cat ArB(OH)₂ Cat->Intermediate_A Intermediate_B Dimeric B-O-B Species Intermediate_A->Intermediate_B + Acyloxyboronic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate_B->Tetrahedral_Intermediate + R'-NH₂ RNH2 R'-NH₂ RNH2->Tetrahedral_Intermediate Amide R-C(O)NH-R' Tetrahedral_Intermediate->Amide - ArB(OH)₂

Figure 1: A simplified representation of a proposed mechanistic pathway for boronic acid-catalyzed amidation, highlighting the activation of the carboxylic acid via dimeric boron intermediates.

This cycle illustrates the formation of an acyloxyboronic acid intermediate, which may then dimerize to form a more reactive B-O-B species.[10] This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to a tetrahedral intermediate that collapses to form the amide product and regenerate the boronic acid catalyst. The removal of water is crucial to drive the equilibrium towards product formation.[10]

Detailed Protocol: Boronic Acid-Catalyzed Amidation of a Generic Carboxylic Acid

This protocol provides a general procedure for the direct amidation of a carboxylic acid with an amine using a commercially available arylboronic acid catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Carboxylic AcidReagentStandard Supplier---
AmineReagentStandard Supplier---
2-Iodophenylboronic Acid>98%Standard SupplierA commonly used effective catalyst.
TolueneAnhydrousStandard Supplier---
4 Å Molecular SievesPowdered, activatedStandard SupplierActivate by heating under vacuum.
Ethyl AcetateACS GradeStandard SupplierFor workup.
Saturated NaHCO₃ solution---Lab-preparedFor workup.
Brine---Lab-preparedFor workup.
Anhydrous MgSO₄ or Na₂SO₄---Standard SupplierFor drying.
Experimental Procedure

Amidation_Protocol_Workflow start Start reagents Combine Carboxylic Acid (1.0 eq), Amine (1.2 eq), Boronic Acid (5-10 mol%), and activated 4 Å Molecular Sieves in a flame-dried flask. start->reagents solvent Add anhydrous toluene under an inert atmosphere (N₂ or Ar). reagents->solvent reaction Heat the reaction mixture to reflux (typically 80-110 °C). solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup_1 Cool to room temperature. Filter to remove molecular sieves. monitoring->workup_1 workup_2 Concentrate the filtrate in vacuo. workup_1->workup_2 workup_3 Redissolve residue in Ethyl Acetate. Wash with sat. NaHCO₃, water, and brine. workup_2->workup_3 workup_4 Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate. workup_3->workup_4 purification Purify the crude product by column chromatography or recrystallization. workup_4->purification end End purification->end Hypothetical_Roles substance 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide Amino Group Sulfonamide Group role1 Bifunctional Catalyst: - Amino group acts as a base or H-bond donor to activate the amine. - Sulfonamide coordinates to the boron center, modulating its Lewis acidity. substance:f0->role1 substance:f1->role1 role2 Co-catalyst/Ligand: - Coordinates to a primary catalyst (e.g., Boron or a transition metal) to enhance its activity or selectivity. substance->role2 role3 Organocatalyst: - The amino and sulfonamide groups work in concert to activate the carboxylic acid through a non-covalent interaction. substance->role3

Sources

Application Notes and Protocols for the Formulation of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation Challenges of a Novel Sulfonamide

3-amino-N-cyclopropyl-4-methylbenzenesulfonamide (CAS No. 1017431-08-1) is a sulfonamide compound available for research purposes.[1] Sulfonamides are a well-established class of compounds with a broad range of biological activities, making them a recurring motif in drug discovery.[2][3][4][5] The presence of a cyclopropyl group is also a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability or target engagement.[6] As with many novel chemical entities, the successful in vivo evaluation of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide is critically dependent on the development of an appropriate and effective formulation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation protocols for 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide in common animal models. Given the limited publicly available data on the physicochemical properties of this specific molecule, this guide emphasizes a systematic and logical approach to formulation development, starting from fundamental principles and progressing to detailed, route-specific protocols.

Physicochemical Characterization: The Foundation of Formulation

Table 1: Key Physicochemical Parameters for Formulation Development

ParameterExperimental DeterminationSignificance in Formulation
Aqueous Solubility Determine at various pH values (e.g., 2.0, 7.4, 9.0) using a standardized shake-flask method.Informs the feasibility of simple aqueous solutions and the potential for pH-mediated solubility enhancement.[7]
pKa Potentiometric titration or UV-spectrophotometry.The pKa of the sulfonamide group will dictate the pH range in which the compound is ionized and more soluble.
LogP/LogD Calculated or experimentally determined (e.g., octanol-water partition).Indicates the lipophilicity of the compound, guiding the selection of lipid-based or organic co-solvent systems.
Melting Point Differential Scanning Calorimetry (DSC).Provides an indication of the crystalline stability of the compound.
Solid-State Form X-ray Powder Diffraction (XRPD).Identifies the crystalline or amorphous nature of the solid, which can impact dissolution rates.

A Systematic Approach to Vehicle Selection for Preclinical Studies

The selection of an appropriate vehicle is a critical step that can significantly impact the pharmacokinetics and toxicology of the test compound.[8] The goal is to achieve a homogenous and stable formulation that is well-tolerated by the animal model.

Workflow for Vehicle Screening

Vehicle_Screening_Workflow cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Formulation Optimization Start Start with 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide Powder Aqueous Test Aqueous Solubility (pH 4-8) Start->Aqueous Cosolvents Test Co-solvent Systems (e.g., PEG 400, Propylene Glycol) Aqueous->Cosolvents If solubility is low Homogeneity Assess Homogeneity and Stability (Visual, Microscopic) Aqueous->Homogeneity Oils Test Lipid-based Vehicles (e.g., Corn Oil, Sesame Oil) Cosolvents->Oils If higher concentration is needed Cosolvents->Homogeneity Surfactants Test Surfactant-based Systems (e.g., Tween 80, Cremophor EL) Oils->Surfactants For improved dispersion Oils->Homogeneity Complexation Test Complexation Agents (e.g., Cyclodextrins) Surfactants->Complexation As an alternative solubilization method Surfactants->Homogeneity Complexation->Homogeneity Tolerability Evaluate In-life Tolerability (Pilot Dosing) Homogeneity->Tolerability Final_Selection Final Vehicle Selection Tolerability->Final_Selection

Caption: A systematic workflow for vehicle screening.

Formulation Protocols for Different Administration Routes

The choice of administration route depends on the specific objectives of the animal study. The following protocols provide detailed, step-by-step methodologies for preparing formulations for oral, intravenous, and intraperitoneal administration.

Oral Gavage Formulation

Oral gavage is a common method for administering precise doses of a compound to rodents.[9][10][11][12][13]

Protocol 1: Suspension in 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween 80

This is a standard vehicle for water-insoluble compounds administered orally.

  • Materials:

    • 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

    • Carboxymethylcellulose sodium (low viscosity)

    • Tween 80 (Polysorbate 80)

    • Purified water

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Graduated cylinders and beakers

    • Analytical balance

  • Step-by-Step Procedure:

    • Prepare the Vehicle:

      • In a beaker, add 0.5 g of carboxymethylcellulose to approximately 90 mL of purified water while stirring vigorously.

      • Gently heat the mixture to 60-70°C while stirring to facilitate the dissolution of the CMC.

      • Allow the solution to cool to room temperature.

      • Add 0.1 mL of Tween 80 and mix thoroughly.

      • Add purified water to a final volume of 100 mL and stir until a homogenous solution is formed.

    • Prepare the Formulation:

      • Weigh the required amount of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

      • Place the powder in a mortar and add a small volume of the vehicle to create a paste.

      • Triturate the paste until it is smooth and uniform.

      • Gradually add the remaining vehicle while continuing to mix.

      • Transfer the suspension to a beaker and stir continuously for at least 30 minutes before dosing.

  • Causality and Considerations:

    • Carboxymethylcellulose: Acts as a suspending agent to prevent the settling of the drug particles.[14]

    • Tween 80: A non-ionic surfactant that acts as a wetting agent, improving the dispersibility of the hydrophobic drug particles.[7]

    • Continuous Stirring: Essential to ensure a uniform suspension and accurate dosing.

Protocol 2: Solution in a Co-solvent System (e.g., PEG 400)

If the compound exhibits sufficient solubility in a water-miscible co-solvent, a solution formulation may be preferable.

  • Materials:

    • 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

    • Polyethylene glycol 400 (PEG 400)

    • Saline (0.9% NaCl) or purified water

    • Vortex mixer

    • Water bath (optional)

  • Step-by-Step Procedure:

    • Determine the desired final concentration and the maximum percentage of PEG 400 that is well-tolerated for the chosen animal model and route of administration.

    • Weigh the required amount of the compound and place it in a suitable container.

    • Add the required volume of PEG 400 and vortex until the compound is fully dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution.

    • Slowly add the saline or water dropwise while vortexing to reach the final desired volume and co-solvent concentration.

    • Visually inspect the solution for any signs of precipitation.

  • Causality and Considerations:

    • Co-solvents: Increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous vehicle.[8][15]

    • Precipitation Risk: Adding the aqueous component too quickly can cause the drug to precipitate out of solution.

Intravenous (IV) Formulation

IV formulations require the drug to be in a true solution to prevent embolism.[8] This is often the most challenging formulation for poorly soluble compounds.

Protocol 3: Solubilization using a Co-solvent and/or Cyclodextrin

  • Materials:

    • 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

    • Dimethyl sulfoxide (DMSO)

    • PEG 400

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Saline (0.9% NaCl) for injection

    • Sterile filters (0.22 µm)

  • Step-by-Step Procedure:

    • Initial Solubilization: Dissolve the required amount of the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

    • Co-solvent Addition: Add PEG 400 (e.g., 30-40% of the final volume) and mix well.

    • Aqueous Dilution: Slowly add saline for injection to the desired final volume while vortexing.

    • Alternative with Cyclodextrin:

      • Prepare a solution of HP-β-CD in saline (e.g., 20-40% w/v).

      • Add the compound to the HP-β-CD solution and stir or sonicate until dissolved.

    • Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.

  • Causality and Considerations:

    • DMSO: A powerful aprotic solvent, but its use should be minimized due to potential toxicity.

    • Cyclodextrins: Form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[16]

    • Hemolysis: The final formulation should be evaluated for its hemolytic potential, especially when using co-solvents and surfactants.

Intraperitoneal (IP) Formulation

IP injections are a common parenteral route in rodents. The formulation requirements are generally less stringent than for IV administration, and suspensions can sometimes be used.

Protocol 4: Suspension in Saline with a Surfactant

  • Materials:

    • 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

    • Tween 80 or Solutol HS 15

    • Saline (0.9% NaCl)

    • Mortar and pestle or homogenizer

  • Step-by-Step Procedure:

    • Weigh the required amount of the compound.

    • In a mortar, create a paste with a small amount of the surfactant.

    • Gradually add saline while triturating to form a uniform suspension.

    • Alternatively, use a mechanical homogenizer for a finer and more uniform particle size distribution.

    • Ensure the suspension is well-mixed immediately before administration.

Data Presentation and Interpretation

Table 2: Example Formulation Compositions for Animal Dosing

Route of AdministrationVehicle CompositionMaximum Achievable Concentration (Hypothetical)Key Considerations
Oral Gavage 0.5% CMC, 0.1% Tween 80 in water50 mg/mLSuspension, requires continuous stirring.
Oral Gavage 20% PEG 400 in saline20 mg/mLClear solution, potential for higher bioavailability than suspension.
Intravenous 10% DMSO, 40% PEG 400, 50% Saline5 mg/mLMust be a clear, sterile solution. Potential for hemolysis.
Intraperitoneal 5% Solutol HS 15 in saline25 mg/mLCan be a solution or a fine suspension.

Experimental Protocols and Workflows

Workflow for Formulation Preparation and Dosing

Formulation_Dosing_Workflow cluster_0 Preparation cluster_1 Dosing A Calculate Required Amount of Compound and Vehicle B Weigh Compound and Prepare Vehicle A->B C Mix Compound and Vehicle (e.g., Stirring, Sonication) B->C D Assess Formulation Quality (Visual, pH) C->D E Weigh Animal for Accurate Dosing D->E F Administer Formulation via Chosen Route E->F G Observe Animal Post-Dosing for Adverse Effects F->G

Caption: A general workflow for formulation preparation and animal dosing.

Conclusion and Best Practices

The successful formulation of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide for animal models requires a systematic approach grounded in the principles of pharmaceutical science. The lack of specific physicochemical data for this novel compound necessitates a thorough in-house characterization to guide vehicle selection. The protocols provided herein offer a starting point for developing stable and well-tolerated formulations for oral, intravenous, and intraperitoneal administration. It is imperative to perform small-scale pilot studies to confirm the suitability and tolerability of the chosen formulation in the specific animal model before proceeding to large-scale efficacy or toxicity studies. Always prioritize animal welfare and adhere to institutional guidelines for animal care and use.

References

  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery. [Link]

  • National Institutes of Health. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide. [Link]

  • National Institutes of Health. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice. [Link]

  • The University of Queensland. LAB_021 Oral Gavage in Mice and Rats. [Link]

  • Colorcon. What Are Excipients? 9 Common Examples. [Link]

  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Asian Journal of Pharmaceutics. Development of Parenteral Formulation of Poorly Water Soluble Drugs. [Link]

  • ScienceDirect. Excipients in drug delivery systems. [Link]

  • National Institutes of Health. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]

  • ResearchGate. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide. [Link]

  • IACUC. Oral Gavage In Mice and Rats. [Link]

  • Roquette. Excipients' Attributes Crucial for Parenteral Preparation. [Link]

  • Google Patents. The synthesis of cyclopropane amino acids and peptides.
  • International Journal of Pharmaceutical and Technical Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development. [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. [Link]

  • Virginia Tech. SOP: Mouse Oral Gavage. [Link]

  • MDPI. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption. [Link]

  • Florida State University. Oral Gavage in the Mouse. [Link]

  • Specialist Pharmacy Service. Understanding excipients in medicines. [Link]

  • National Institutes of Health. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • SciSpace. The recent progress of sulfonamide in medicinal chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of sulfonamide building blocks during early-stage drug discovery. 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide (CAS 1017431-08-1) 1[1] is a classic example of a compound that exhibits excellent solubility in organic solvents like DMSO but suffers from rapid precipitation (crashing out) in physiological buffers.

To troubleshoot this, we must first understand the causality behind the precipitation. The molecule possesses a hydrophobic core (a toluene ring and a cyclopropyl group) flanked by two weakly ionizable groups: an aniline amine and a sulfonamide. Sulfonamides typically exhibit a U-shaped pH-solubility profile 2[2]. The aniline nitrogen acts as a weak base (pKa ~4.5), while the sulfonamide nitrogen acts as a weak acid (pKa ~10.0) dictated by its equilibrium bond lengths 3[3].

Consequently, at a physiological pH of 7.4, the molecule exists almost entirely in its neutral, un-ionized form. When diluted from a DMSO stock into an aqueous assay buffer, the sudden shift in solvent polarity forces the system to rapidly return to thermodynamic equilibrium. This overcomes the aqueous solvation energy and triggers crystal lattice formation or colloidal aggregation, commonly known as a "DMSO crash-out" 4[4].

Physicochemical Data & Solubility Profiling

Understanding the quantitative parameters of your compound is the first step in designing a self-validating rescue protocol.

Property / ConditionValue / StateScientific Implication
Molecular Formula C₁₀H₁₄N₂O₂SHydrophobic core (toluene + cyclopropyl) dominates the surface area, driving poor aqueous solvation.
Molecular Weight 226.30 g/mol Small molecule; high crystal lattice energy requires aggressive disruption (e.g., sonication in DMSO).
Aniline -NH₂ pKa ~4.0 - 5.0Protonated (cationic) and highly soluble at pH < 4.0.
Sulfonamide -NH pKa ~9.5 - 10.5Deprotonated (anionic) and highly soluble at pH > 10.0.
State at pH 7.4 Neutral (Un-ionized)Minimum thermodynamic solubility; highest risk of precipitation in standard biological assays.

Frequently Asked Questions (FAQs) & Diagnostic Guide

Q1: My assay buffer turns "milky" immediately upon adding the DMSO stock. Can I just spin down the precipitate and use the supernatant?

  • Diagnosis: Dangerous practice.

  • Causality: The "milky" appearance indicates the formation of colloidal aggregates 4[4]. Spinning down the sample removes the solid but leaves a supernatant with a completely unknown, unquantified compound concentration. Furthermore, colloidal aggregates can scatter light in optical assays and promiscuously sequester enzyme targets, leading to false positives or flat structure-activity relationship (SAR) curves. You must optimize the formulation rather than relying on the supernatant.

Q2: How does the difference between kinetic and thermodynamic solubility affect my assay design?

  • Causality: Thermodynamic solubility is the maximum concentration of a compound in a solvent at equilibrium. Kinetic solubility, however, is what you observe when you spike a DMSO stock into an aqueous buffer 5[5]. Because the compound is already fully dissolved in DMSO, it can temporarily exist in a supersaturated state in water before precipitating. If your assay is short (e.g., 1 hour), you might successfully rely on kinetic solubility. If it's a 72-hour cell culture assay, the compound will eventually crash out, requiring excipients like cyclodextrins to stabilize the solution.

Q3: Will adjusting the pH of my PBS buffer prevent precipitation?

  • Causality: Yes, but it may not be biologically compatible. Because of the U-shaped solubility profile of sulfonamides 2[2], lowering the pH below 4.0 will protonate the aniline group, and raising it above 10.0 will deprotonate the sulfonamide group 3[3], drastically increasing solubility. However, if your biological target requires pH 7.4, you cannot use pH adjustment and must rely on co-solvents or surfactants.

Experimental Workflow: Kinetic Solubility Optimization

TroubleshootingWorkflow Start Observe Precipitation in Aqueous Assay CheckPH Check Buffer pH Is pH between 5.5 - 8.5? Start->CheckPH AdjustPH Adjust pH (pH < 4 or pH > 10) CheckPH->AdjustPH No CheckDMSO Check DMSO Concentration Is final DMSO > 1%? CheckPH->CheckDMSO Yes AdjustPH->CheckDMSO Still precipitates Success Compound Solubilized Proceed with Assay AdjustPH->Success Soluble ReduceDMSO Reduce DMSO & Use Stepwise Dilution CheckDMSO->ReduceDMSO Yes AddExcipient Add Solubilizer (e.g., HP-β-CD or Tween-80) CheckDMSO->AddExcipient No ReduceDMSO->AddExcipient Still precipitates ReduceDMSO->Success Soluble AddExcipient->Success

Figure 1: Decision tree for troubleshooting 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

Self-Validating Protocol: Stepwise Solubilization & Verification

To ensure scientific integrity, do not rely on visual inspection alone. Use this step-by-step methodology to formulate 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide for in vitro assays and validate its final concentration.

Phase 1: Stock Preparation & Stepwise Dilution

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a 37°C water bath for 5 minutes to ensure complete disruption of the crystal lattice.

  • Intermediate Formulation: Instead of spiking directly into the final buffer, create an intermediate dilution. Mix 10 µL of the 10 mM DMSO stock with 90 µL of a solubilizing vehicle (e.g., 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or 0.5% Tween-80).

  • Equilibration: Vortex the intermediate solution for 60 seconds. The cyclodextrin will form an inclusion complex with the hydrophobic cyclopropyl/toluene core, shielding it from the bulk aqueous environment.

  • Final Aqueous Dilution: Add the intermediate solution dropwise to your final assay buffer (e.g., PBS pH 7.4) while maintaining constant vortexing, bringing the final compound concentration to your target (e.g., 100 µM) and the final DMSO concentration to ≤1% 4[4].

Phase 2: Analytical Validation (Nephelometry / LC-MS) 5. Filtration: Pass 50 µL of the final assay solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds. 6. Nephelometry Check: Analyze the filtrate using laser nephelometry. A lack of forward-scattered light confirms the absence of colloidal aggregates 5[5]. 7. Concentration Verification: Dilute the filtrate 10x in acetonitrile and quantify the exact concentration via LC-MS/MS against a standard curve prepared in 100% organic solvent. This ensures your biological data is based on the actual dissolved concentration, not the nominal added concentration.

References

  • 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide | Sapphire Bioscience Source: sapphirebioscience.com URL:1

  • Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion Source: researchgate.net URL:2

  • 4-[(2-Methylphenyl)methoxy]benzamide | Benchchem (DMSO Crash-Out Phenomenon) Source: benchchem.com URL:4

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths Source: amazonaws.com URL:3

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: waters.com URL:5

Sources

Technical Support Center: Optimizing the Synthesis of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately increase product yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Overview of the Synthetic Pathway

The synthesis of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide is typically achieved through a three-step process starting from 2-nitrotoluene. The pathway involves chlorosulfonation, formation of the sulfonamide bond with cyclopropylamine, and a final reduction of the nitro group. Each step presents unique challenges that can impact the overall yield.

Synthetic_Pathway A 2-Nitrotoluene B 4-Methyl-3-nitrobenzenesulfonyl chloride A->B  Chlorosulfonic Acid (ClSO3H)   C 3-Nitro-N-cyclopropyl-4-methylbenzenesulfonamide B->C  Cyclopropylamine, Base   D 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide C->D  Reduction (e.g., H2, Pd/C)   Troubleshooting_Sulfonamide Start Low Yield in Sulfonamide Formation CheckMoisture Isolate Sulfonic Acid byproduct? Start->CheckMoisture MoisturePresent YES: Hydrolysis is the primary issue. CheckMoisture->MoisturePresent Yes MoistureAbsent NO: Consider other factors. CheckMoisture->MoistureAbsent No Action1 Use Anhydrous Solvents MoisturePresent->Action1 Action2 Oven-Dry All Glassware MoisturePresent->Action2 Action3 Run Under Inert Atmosphere (N2/Ar) MoisturePresent->Action3 Action4 Use Fresh Sulfonyl Chloride MoisturePresent->Action4

Caption: Troubleshooting workflow for low yield in the sulfonamide formation step.

Q2: My TLC plate shows multiple unidentified spots, and the reaction mixture is dark. How can I achieve a cleaner reaction?

A2: A messy reaction profile often points to issues with temperature control, the choice of base, or incorrect stoichiometry, leading to side reactions.

Root Causes & Solutions:

  • Poor Temperature Control: The reaction between a sulfonyl chloride and an amine is exothermic. Uncontrolled temperature can lead to the formation of byproducts.

    • Solution: Maintain a low temperature during the addition of reagents. Add the sulfonyl chloride solution dropwise to the cooled (0 °C) solution of cyclopropylamine and base. Allow the reaction to slowly warm to room temperature only after the addition is complete.

  • Incorrect Base: The base is crucial for neutralizing the HCl generated during the reaction. A base that is too strong or too weak can cause problems.

    • Solution: Triethylamine (Et3N) is a common and effective choice. Pyridine can also be used and can act as both a base and a solvent. Using excess cyclopropylamine as the base is possible but can complicate purification.

  • Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction or side products.

    • Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) and base (1.2-1.5 equivalents) relative to the sulfonyl chloride is optimal to ensure the complete consumption of the limiting sulfonyl chloride.

Step 2: Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is the final step. The main challenge is to achieve complete and selective reduction without affecting the sulfonamide group.

Q3: The reduction of the nitro group is incomplete, and I have a mixture of starting material and product. How can I improve the conversion?

A3: Incomplete reduction is usually due to an inactive catalyst, insufficient reducing agent, or non-optimal reaction conditions.

Root Causes & Solutions:

  • Catalyst Activity: Palladium on carbon (Pd/C) is a common catalyst for this hydrogenation. Its activity can diminish over time or if poisoned.

    • Solution: Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled properly to avoid deactivation. The loading is typically 5-10 mol%.

  • Hydrogen Pressure: Low hydrogen pressure can result in slow or incomplete reactions.

    • Solution: While a hydrogen balloon is often sufficient for small-scale reactions, using a Parr shaker or a similar hydrogenation apparatus that allows for higher, sustained pressures (e.g., 40-50 psi) will ensure a more efficient and complete reaction.

  • Alternative Reducing Agents: If catalytic hydrogenation is not effective or feasible, other methods can be employed.

    • Solution: A common alternative is using a metal salt like tin(II) chloride (SnCl2) in an acidic medium (e.g., HCl in ethanol). [1]Iron powder in acetic acid or ammonium chloride is another classic and effective method. [2]These methods avoid the need for specialized pressure equipment.

Reduction_Choice Start Choosing Nitro Reduction Method Equip Hydrogenation Apparatus Available? Start->Equip YesEquip YES Equip->YesEquip Yes NoEquip NO Equip->NoEquip No Method1 Use Catalytic Hydrogenation (H2, Pd/C) YesEquip->Method1 Method2 Use Metal/Acid Reduction (e.g., SnCl2/HCl or Fe/AcOH) NoEquip->Method2

Caption: Decision tree for selecting a nitro group reduction method.

Q4: The purification of the final amine product is challenging. What is the best approach?

A4: The basicity of the final aniline product can complicate purification. A systematic workup and purification strategy is key.

Solutions:

  • Workup: After the reaction is complete (e.g., after filtering off the Pd/C catalyst), the workup procedure needs to be carefully controlled. The product is basic and can be extracted into an acidic aqueous layer. To recover the product, the aqueous layer must be basified (e.g., with NaHCO3 or dilute NaOH) to a pH > 8, and then extracted with an organic solvent like ethyl acetate or DCM.

  • Purification:

    • Recrystallization: This is often the most effective method for obtaining a highly pure solid product. Experiment with various solvent systems like ethanol/water or ethyl acetate/hexanes to find the optimal conditions. [3] * Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. The basic nature of the amine can cause streaking on the silica gel; adding a small amount of triethylamine (0.5-1%) to the eluent can often resolve this issue.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the overall yield of the synthesis?

A1: Without question, strict moisture control during the sulfonamide formation step (Step 1) is the most critical factor. The hydrolysis of 4-methyl-3-nitrobenzenesulfonyl chloride to the unreactive sulfonic acid is the most common and significant cause of yield loss in this synthetic sequence. [3] Q2: Are there any alternative synthetic routes to consider?

A2: Yes, for challenging substrates, modern cross-coupling methods can be effective. For instance, a Buchwald-Hartwig amination could potentially be used to couple N-cyclopropyl-4-methyl-3-aminobenzenesulfonamide with an aryl halide, though this would alter the overall synthetic strategy. [3]However, the presented route is generally the most direct and cost-effective.

Q3: How important is the purity of the starting cyclopropylamine?

A3: It is very important. Cyclopropylamine should be pure and used from a reliable source. Impurities could react with the sulfonyl chloride, leading to byproducts that are difficult to separate. As it is a volatile liquid, ensure it has been stored properly to prevent degradation or absorption of atmospheric CO2 and water.

Key Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-N-cyclopropyl-4-methylbenzenesulfonamide
  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclopropylamine (1.2 eq.) and triethylamine (1.5 eq.).

  • Add anhydrous dichloromethane (DCM) via cannula and cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq.) in a separate flask with anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1N HCl and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide (Catalytic Hydrogenation)
  • In a hydrogenation flask, dissolve 3-nitro-N-cyclopropyl-4-methylbenzenesulfonamide (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % loading) under a stream of nitrogen.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel to 40-50 psi with hydrogen and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as described in Q4 of the troubleshooting guide.

Summary of Key Parameters

StepParameterRecommendationRationale for High Yield
1. Sulfonamide Formation Moisture Control Use anhydrous solvents and oven-dried glassware under an inert atmosphere.Prevents hydrolysis of the highly reactive sulfonyl chloride to unreactive sulfonic acid. [3]
Temperature 0 °C during addition, then slowly warm to room temperature.Controls the exothermic reaction, minimizing the formation of thermal degradation byproducts.
Base Use a non-nucleophilic base like triethylamine (1.5 eq.).Effectively neutralizes the HCl byproduct without competing in side reactions. [4]
2. Nitro Reduction Catalyst Use fresh 5-10 mol% Pd/C.Ensures high catalytic activity for complete and efficient reduction.
Hydrogen Pressure 40-50 psi (if equipment allows).Drives the reaction to completion faster than atmospheric pressure.
Workup pH Basify aqueous layer to pH > 8 before extraction.Ensures the amine product is in its free base form for efficient extraction into the organic layer.

References

  • An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Benchchem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available from: [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available from: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PMC. Available from: [Link]

  • Method for producing a polymorphic form of 3-[5-amino-4-(3- cyanobenzoyl)-pyrazol-1-yl]-n-cyclopropyl-4-methylbenzamide. Google Patents.
  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. Available from: [Link]

  • N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. PMC. Available from: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. Available from: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • 4-Methyl-3-nitrobenzenesulfonyl chloride. PubChem. Available from: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Available from: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]

  • The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Organic Communications Articles. ACG Publications. Available from: [Link]

  • Method of reducing aromatic nitro compounds. Google Patents.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Available from: [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. Available from: [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available from: [Link]

  • 4-Amino-3-methylbenzenesulfonamide. Amerigo Scientific. Available from: [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.
  • A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka | Patsnap. Available from: [Link]

Sources

Technical Support Center: Ensuring the Stability of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its storage and handling. As a molecule combining a sulfonamide and an aromatic amine, its stability is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, evidence-based answers to common questions and troubleshooting strategies to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide?

For optimal stability, 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide should be stored at 4°C [1]. It is also recommended to keep the compound in a tightly sealed container to minimize exposure to moisture and air[2]. The storage area should be dry and well-ventilated[2].

Q2: I've received the compound at room temperature. Is it still viable?

While long-term storage at room temperature is not recommended, short-term exposure, such as during shipping, is unlikely to cause significant degradation, as some suppliers ship similar compounds at ambient temperatures. However, upon receipt, it is crucial to transfer the compound to the recommended 4°C storage condition immediately to ensure its long-term stability. For critical applications, it is advisable to perform a quality control check, such as HPLC analysis, to confirm its purity.

Q3: Can I store the compound in a solution?

If you need to store the compound in a solution, it is recommended to use an anhydrous aprotic solvent. The solution should be stored at low temperatures, preferably -20°C or -80°C, to slow down potential degradation. It is also advisable to prepare fresh solutions for your experiments whenever possible. The stability of aromatic amines in aqueous solutions can be poor, especially under acidic conditions[3].

Q4: How does humidity affect the stability of this compound?

Aromatic amines can be hygroscopic, meaning they can absorb moisture from the air. This can lead to hydrolysis and the formation of byproducts[4]. Therefore, it is essential to store 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide in a dry environment, and always ensure the container is tightly sealed after use.

Q5: Is this compound sensitive to light?

Troubleshooting Guide: Identifying and Preventing Degradation

This section provides a systematic approach to troubleshoot potential degradation of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

Visual Inspection and Physical Changes

The first step in assessing the stability of your compound is a careful visual inspection.

  • Color Change: A noticeable change in the color of the powder, such as yellowing or browning, can be an indicator of oxidation or other degradation pathways common to aromatic amines.

  • Clumping or Caking: The presence of clumps or a caked appearance in the powder may suggest moisture absorption. As mentioned, this can lead to hydrolysis of the sulfonamide group.

  • Incomplete Dissolution: If you observe that the compound does not dissolve completely in a solvent in which it was previously soluble, this could be a sign of the formation of insoluble degradation products.

Analytical Assessment of Purity

If you suspect degradation, or for routine quality control, analytical techniques are the most reliable way to assess the purity of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate and quantify the parent compound and any potential degradation products. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For a more in-depth analysis, LC-MS/MS can be used to identify the mass of the degradation products, providing clues about the degradation pathway.

Troubleshooting Flowchart

The following flowchart provides a visual guide to help you systematically address potential degradation issues.

Troubleshooting_Degradation Troubleshooting Flowchart for Compound Degradation start Suspected Compound Degradation visual_inspection Perform Visual Inspection: - Color Change? - Clumping/Caking? - Incomplete Dissolution? start->visual_inspection analytical_qc Perform Analytical QC (e.g., HPLC, LC-MS/MS) visual_inspection->analytical_qc Physical changes observed no_degradation No Significant Degradation Proceed with Experiment visual_inspection->no_degradation No changes observed degradation_confirmed Degradation Confirmed analytical_qc->degradation_confirmed review_storage Review Storage Conditions: - Temperature (4°C)? - Tightly Sealed? - Protected from Light & Moisture? degradation_confirmed->review_storage Yes degradation_confirmed->no_degradation No review_handling Review Handling Procedures: - Minimize exposure to air? - Use of appropriate solvents? - Fresh solutions used? review_storage->review_handling corrective_actions Implement Corrective Actions: - Procure new batch - Optimize storage & handling review_handling->corrective_actions

Caption: A flowchart to guide researchers in troubleshooting suspected degradation of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 4°CTo slow down chemical degradation processes.[1]
Atmosphere Tightly sealed containerTo prevent oxidation and moisture absorption.[2]
Light Amber or opaque vialTo protect against potential photodegradation.
Humidity Dry environmentTo prevent hydrolysis.[4]

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for the analysis of sulfonamides by HPLC, which can be adapted for 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

Objective: To determine the purity of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide and detect the presence of any degradation products.

Materials:

  • 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Prepare a sample solution at a concentration of 10 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 265 nm[5][6]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Run a blank (mobile phase), the standard solution, and the sample solution.

    • Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The appearance of new peaks in the sample chromatogram that are not present in the standard indicates the presence of impurities or degradation products.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide (CAS No: 1017431-08-1).[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of its poor solubility in aqueous biological buffers. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions for your specific experimental context.

Understanding the Solubility Challenge: A Physicochemical Overview

The solubility behavior of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide is governed by its molecular structure. It is an amphoteric molecule, meaning it possesses both a basic functional group (the amino group, -NH₂) and an acidic functional group (the sulfonamide group, -SO₂NH-). This dual nature is the key to manipulating its solubility.

  • At low pH (acidic): The amino group becomes protonated (-NH₃⁺), forming a more soluble cationic salt.

  • At high pH (alkaline): The sulfonamide proton is lost, forming a more soluble anionic salt (-SO₂N⁻-).

  • At the isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion, where its aqueous solubility is at its minimum.

The solubility of sulfonamides is known to be highly dependent on pH.[2][3][4] The un-ionized form is generally hydrophobic and less soluble.[4] Therefore, preparing solutions in standard neutral biological buffers (e.g., PBS at pH 7.4) often leads to precipitation, especially at higher concentrations.

PropertyValueSource
Compound Name 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide-
CAS Number 1017431-08-1[1]
Molecular Formula C₁₀H₁₄N₂O₂SDerived from structure
Molecular Weight 226.30 g/mol Derived from formula
Predicted LogP ~1.5 - 2.5This value indicates moderate lipophilicity, contributing to poor aqueous solubility. Exact value depends on the prediction algorithm.
Structural Features Primary Aryl Amine (Basic), Sulfonamide (Acidic)The presence of both acidic and basic groups makes the compound's solubility highly pH-dependent.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: What is the recommended solvent for preparing a high-concentration primary stock solution?

For initial stock preparation, we strongly recommend using a non-aqueous, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard and an excellent choice.[5][6] It can typically dissolve the compound at concentrations of 50-100 mM or higher. Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS). Why is this happening and what can I do?

This is a classic problem of solvent carryover and exceeding the compound's thermodynamic aqueous solubility limit. Your high-concentration DMSO stock is stable, but when you introduce a small volume of it into a large volume of aqueous buffer, the DMSO is diluted, and the compound is suddenly exposed to an environment (water) where it is poorly soluble.

  • Immediate Fix: Lower the final concentration of the compound in your assay. You may be trying to work at a concentration above its solubility limit in the final buffer composition.

  • Advanced Solution: The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤0.5%) to avoid artifacts.[7] If you still see precipitation, you must employ one of the solubilization strategies detailed in the Troubleshooting Guides below.

Q3: Can I use sonication or vortexing to force the compound into solution in my buffer?

While sonication can break up solid particles and create a fine dispersion or suspension, it does not create a true thermodynamic solution. The compound is not molecularly dissolved. Such preparations are often unstable and will precipitate over time, leading to inconsistent and unreliable results in your experiments. For biological assays, ensuring the compound is in a true solution is critical for accurate concentration determination and biological activity.

Q4: Will heating the buffer help dissolve the compound?

Heating can temporarily increase the solubility of many compounds. However, this is generally not recommended for biological experiments for two reasons:

  • Stability: The compound may degrade at higher temperatures.

  • Precipitation on Cooling: The solution will become supersaturated as it cools to your experimental temperature (e.g., 37°C or room temperature), leading to precipitation during your experiment.

Part 2: In-Depth Troubleshooting & Methodology Guides

If simple dilution is failing, a systematic approach is required. Follow these guides to develop a robust solubilization strategy.

Guide 1: Solubility Enhancement via pH Adjustment

This is the most direct and often most effective method for an ionizable compound like this sulfonamide. The strategy is to shift the buffer pH away from the compound's isoelectric point to favor the formation of a more soluble salt.

Causality: Sulfonamides are weak acids.[3] By increasing the pH of the buffer above the pKa of the sulfonamide group, you deprotonate it, forming an anionic species that is significantly more soluble in water. Conversely, lowering the pH will protonate the amino group, forming a soluble cation. Since most biological assays are performed near neutral pH, preparing a concentrated stock in a buffer at a more extreme pH and then diluting it into the final assay medium can be an effective strategy.

Experimental Protocol: Determining a pH-Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) spanning a pH range from 4.0 to 10.0.

  • Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. A shaker or rotator is ideal.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH at which solubility is maximal.

Expected Outcome & Strategy

You will likely observe a "U-shaped" curve where solubility is lowest near a neutral pH and increases significantly at both acidic (pH < 6) and alkaline (pH > 8) values.[2]

  • Strategy: For your experiments, you can prepare a 10x or 100x stock solution in an optimized alkaline buffer (e.g., pH 9.0) where solubility is high. When you perform the 1:10 or 1:100 dilution into your neutral pH assay buffer, the compound is more likely to remain in solution due to the "kinetic solubility" effect, although stability over time should be verified.

cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Buffers (pH 4 to 10) B Add Excess Solid Compound to Buffers A->B C Equilibrate (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Quantify Concentration (HPLC-UV / LC-MS) E->F G Plot Solubility vs. pH F->G H Identify Optimal pH for Stock Solution G->H

Caption: Workflow for determining the pH-solubility profile.
Guide 2: Using Co-solvents to Enhance Solubility

When pH modification is not feasible (e.g., due to compound stability or assay constraints), using a water-miscible organic solvent, or "co-solvent," is a common alternative.[8][9]

Causality: Co-solvents work by reducing the overall polarity of the solvent system (water + co-solvent).[7][10] This makes the environment more "hospitable" to a lipophilic molecule, effectively increasing its solubility. The utility of co-solvents is based on the principle that different solvents have specific affinities for various structural aspects of a chemical entity.[11]

Common Co-solvents for Biological Assays
Co-solventTypical Final Conc.ProsCons
DMSO < 1%High solubilizing power for many compounds.[6]Can be toxic to cells, inhibit enzymes, and interfere with assays at >1%.
Ethanol < 5%Less toxic than DMSO, widely used.Volatile, can affect protein structure, may precipitate some buffer salts.
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, good for in vivo and in vitro use.[11]Can be viscous, may affect some cellular processes.
Propylene Glycol (PG) 1-10%Low toxicity, commonly used in formulations.Can also be viscous and may have effects on cell membranes.
Experimental Protocol: Co-solvent Screening
  • Prepare Stocks: Prepare a high-concentration stock of your compound in 100% of each co-solvent you wish to test (e.g., 50 mM in DMSO, 50 mM in PEG 400).

  • Serial Dilution: Create a dilution series of your compound directly into your final biological buffer. For example, prepare final solutions containing 10%, 5%, 2%, 1%, and 0.5% of the co-solvent.

  • Visual Inspection: Observe the solutions immediately and after a period of incubation (e.g., 2 hours) at the experimental temperature for any signs of precipitation (cloudiness, visible particles).

  • Select Lowest Effective Concentration: Choose the lowest concentration of the co-solvent that keeps your desired compound concentration in solution. This minimizes potential artifacts.

  • Assay Control: Crucially , you must run a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent but no compound, to ensure the co-solvent itself is not affecting your biological results.

Guide 3: Advanced Solubilization with Cyclodextrins

For particularly challenging cases, or when organic co-solvents must be avoided, cyclodextrins are a powerful tool.[12]

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like your compound, into their central cavity, forming a water-soluble "inclusion complex."[14][15] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[13]

Caption: Cyclodextrin forming a soluble host-guest complex.
Commonly Used Cyclodextrins in Research
Cyclodextrin TypeKey FeaturesCommon Use Cases
β-Cyclodextrin (β-CD) Natural CD, relatively low cost. Limited aqueous solubility itself.Oral formulations, but less common for parenteral due to potential nephrotoxicity.
Hydroxypropyl-β-CD (HP-β-CD) Chemically modified, much higher aqueous solubility and safety.[16]The "workhorse" for both in vitro and in vivo research, including parenteral formulations.[13]
Sulfobutylether-β-CD (SBE-β-CD) Anionic derivative with very high water solubility and an excellent safety profile.[5]Widely used in commercial parenteral drug formulations to solubilize APIs.
Experimental Protocol: Preparing a Cyclodextrin Formulation
  • Prepare CD Solution: Dissolve the chosen cyclodextrin (HP-β-CD is a great starting point) in your aqueous buffer to create a stock solution (e.g., 20-40% w/v). Gentle warming may be required.

  • Add Compound: Add the solid 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide powder directly to the cyclodextrin solution.

  • Complexation: Mix the solution vigorously. This can be done by stirring or sonicating at a controlled temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Clarification: After mixing, filter the solution through a 0.22 µm filter to remove any undissolved material and sterilize the solution.

  • Quantification: As with other methods, confirm the final concentration of your solubilized compound using an appropriate analytical technique (e.g., HPLC-UV).

Part 3: Summary and Strategy Selection Flowchart

Choosing the right method depends on your experimental constraints. Use this flowchart to guide your decision-making process.

decision decision action action stop stop start Start: Compound Precipitates in Neutral Buffer q1 Is your assay sensitive to pH changes? start->q1 q2 Is your assay sensitive to organic co-solvents (e.g., cell-based)? q1->q2 Yes try_ph Use Guide 1: Prepare concentrated stock in high or low pH buffer. Dilute into final assay. q1->try_ph No a1_yes Yes a1_no No try_cosolvent Use Guide 2: Screen co-solvents (PEG, PG, Ethanol). Use minimal effective concentration. ALWAYS run vehicle control. q2->try_cosolvent No try_cd Use Guide 3: Formulate with Cyclodextrins (HP-β-CD is recommended). This is the safest option for sensitive biological systems. q2->try_cd Yes a2_yes Yes a2_no No success Solution Achieved try_ph->success try_cosolvent->success try_cd->success

Caption: Decision flowchart for selecting a solubilization strategy.

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • 3-amino-N-cyclopropyl-4-methylbenzamide — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • 3-Amino-N-cyclopropyl-4-methyl-benzamide | CAS#:623155-19-1. (n.d.). Chemsrc. [Link]

  • 3-amino-N-(cyclopropylmethyl)-4-methylbenzamide — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (1962). Journal of Pharmaceutical Sciences. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceuticals. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). International Journal of Molecular Sciences. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2021). Pharmaceutics. [Link]

  • 3-amino-n-cyclopropyl-4-methylbenzene Sulfonamide - Cas No: 1017431-08-1. (n.d.). Tradeindia. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2014). Journal of Analytical Methods in Chemistry. [Link]

  • SOLUBILITY OF SULPHONAMIDES. (1945). The BMJ. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024). MDPI. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2021). Journal of Chemical & Engineering Data. [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025). MDPI. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]

  • How can cyclodextrins enhance solubility? (2025). Roquette. [Link]

  • Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. (2019). Environmental Technology. [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2021). Molecules. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). Journal of Drug Delivery and Therapeutics. [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. (2002). Journal of Controlled Release. [Link]

  • pH Dependency in Uptake of Sulfonamides by Bacteria. (1974). Chemotherapy. [Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2022). Environmental Geochemistry and Health. [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. (2005). DARU Journal of Pharmaceutical Sciences. [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. (2017). Basicmedical Key. [Link]

Sources

Technical Support Center: Crystallization & Impurity Reduction for 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the crystallization of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide (3-ACPMBS) .

Because this molecule contains both a highly reactive, electron-rich aniline moiety and a sulfonamide group, it is prone to specific kinetic and thermodynamic crystallization challenges, including aerial oxidation, isomer entrapment, and liquid-liquid phase separation (LLPS). This guide focuses on the causality behind these issues and provides field-proven, self-validating protocols to ensure high-purity API recovery.

Mechanistic Workflow for Impurity Rejection

The following diagram illustrates the critical control points in the crystallization workflow where specific impurities (oxidation products, isomers, and structural analogs) are thermodynamically or kinetically rejected.

G Crude Crude 3-ACPMBS (Isomers & Oxidation Impurities) Dissolution Dissolution in EtOH + Ascorbic Acid (Antioxidant) Crude->Dissolution N2 Purge HotFiltration Hot Filtration (Activated Charcoal Bed) Dissolution->HotFiltration Removes insoluble & colored impurities Cooling Controlled Cooling to 45°C (Metastable Zone) HotFiltration->Cooling Clear filtrate Seeding Seeding (1 wt%) (Bypass LLPS Boundary) Cooling->Seeding Reaches Supersaturation Antisolvent Slow Antisolvent Addition (Water over 4 hrs) Seeding->Antisolvent Induces Nucleation Isolation Filtration & Washing (Rejects Soluble Impurities) Antisolvent->Isolation Crystal Growth Pure Pure Crystalline 3-ACPMBS Isolation->Pure Drying

Caption: Mechanistic workflow for 3-ACPMBS crystallization and impurity rejection.

Troubleshooting FAQs

Q1: My product "oils out" into a sticky emulsion instead of forming crystals. Why does this happen, and how can I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution crosses the spinodal decomposition curve before it crosses the solid-liquid solubility curve[1]. Instead of nucleating crystals, the system separates into a solute-rich oil phase and a solute-lean continuous phase. Because the oil phase lacks a rigid crystal lattice, it acts as a kinetic trap, indiscriminately absorbing structurally related impurities and preventing purification[2]. High concentrations of impurities in the crude mixture further depress the melting point of the solute, exacerbating LLPS risks[3].

The Solution: You must force the system down the thermodynamic solid-liquid pathway.

  • Seeding: Identify the metastable zone (typically 10–15°C below the dissolution temperature) and introduce 1–2 wt% of pure seed crystals before the cloud point is reached[4].

  • Antisolvent Kinetics: If using an antisolvent (like water), add it after the seed bed has matured, and dose it at a strictly controlled, slow rate to prevent localized spikes in supersaturation[3].

Q2: My isolated crystals have a pink or brown discoloration. How do I prevent this?

The Causality: The 3-amino group on the benzenesulfonamide core is an electron-rich aniline derivative. At elevated temperatures during dissolution, dissolved oxygen in the solvent rapidly oxidizes the primary amine into highly conjugated, colored species such as quinone-imines or azo compounds[5]. Even trace amounts (ppm levels) of these oxidation products will severely discolor the bulk crystal lattice[6].

The Solution:

  • Inerting: Sparging the solvent system with Nitrogen ( N2​ ) prior to heating is mandatory.

  • Antioxidants: Add a catalytic amount of an antioxidant, such as ascorbic acid (0.1 wt%), during the dissolution phase to scavenge free radicals.

  • Scavenging: Perform a hot filtration through a pad of activated charcoal to adsorb any pre-existing oxidized polymeric impurities before cooling[5].

Q3: How do I reject structurally related impurities, such as the 2-amino or 5-amino isomers, that keep co-crystallizing with my product?

The Causality: Structurally related sulfonamide impurities are notorious for their ability to incorporate directly into the host crystal lattice or adsorb onto growing crystal faces, thereby inhibiting further crystallization and reducing overall crystallinity[7][8]. Because these isomers share the same hydrogen-bonding motifs (the sulfonamide NH and SO2​ groups), kinetic crystallization will fail to differentiate them from the target API.

The Solution: Impurity rejection must rely on thermodynamic control. By utilizing a solvent system with a steep solubility curve (e.g., Ethanol/Water), you maximize the solubility differences between the target and its isomers. A slow cooling profile (0.1–0.2 °C/min) ensures that molecules integrating into the lattice have sufficient time to detach if they do not perfectly match the 3-ACPMBS crystal packing geometry.

Quantitative Data: Solvent System Screening

The table below summarizes the thermodynamic and kinetic performance of various solvent systems for 3-ACPMBS crystallization. The Ethanol/Water system provides the optimal balance of yield, isomer rejection, and LLPS mitigation.

Solvent SystemSolubility @ 65°C (mg/mL)Solubility @ 5°C (mg/mL)Isomer Rejection (%)LLPS RiskYield (%)
EtOH / Water (1:1.5) 1458>99.5%Low (with seeding)88%
MeOH / Water (1:1) 1601896.0%Medium81%
EtOAc / Heptane (1:2) 951588.5%High74%
Toluene 45691.0%Low78%

Self-Validating Experimental Protocol: Standardized Recrystallization

This protocol utilizes an Ethanol/Water antisolvent approach, specifically engineered to prevent aniline oxidation and bypass LLPS.

Step 1: Preparation and Inerting

  • Charge a jacketed reactor with 100 g of crude 3-ACPMBS.

  • Add 400 mL of absolute Ethanol and 0.1 g of ascorbic acid.

  • Purge the reactor subsurface with N2​ for 15 minutes to displace dissolved oxygen.

Step 2: Dissolution and Clarification

  • Heat the suspension to 65°C under moderate agitation until complete dissolution is achieved.

  • Add 2.0 g of activated charcoal. Stir for 15 minutes.

  • Perform a hot filtration through a pre-warmed Celite pad into a clean, pre-heated (65°C) crystallizer.

  • Validation Checkpoint: The filtrate must be perfectly clear and colorless to pale yellow. If a pink hue remains, repeat the charcoal treatment.

Step 3: Cooling and Seeding (Metastable Zone Control)

  • Cool the clear filtrate to 45°C at a rate of 0.5 °C/min.

  • At 45°C, add 1.0 g of pure 3-ACPMBS seed crystals (milled to <50 µm).

  • Age the suspension isothermally at 45°C for 60 minutes.

  • Validation Checkpoint: Stop agitation briefly. A distinct, free-flowing white crystalline bed should settle rapidly. If the suspension appears milky or droplets are visible on the reactor wall, LLPS has occurred. You must reheat to 65°C and repeat the cooling step with a slower ramp rate.

Step 4: Antisolvent Addition

  • Resume agitation. Over a period of 4 hours, linearly dose 600 mL of deionized water (pre-heated to 45°C) into the reactor.

  • Scientific Rationale: Slow addition maintains the supersaturation level strictly within the metastable zone, driving crystal growth rather than secondary nucleation or oiling out.

Step 5: Final Isolation

  • Cool the suspension to 5°C at a rate of 0.2 °C/min. Age for 2 hours.

  • Filter the slurry via vacuum filtration.

  • Wash the wet cake with 100 mL of pre-chilled (5°C) EtOH/Water (1:2 v/v) to displace mother liquor containing highly soluble isomers.

  • Dry the crystals in a vacuum oven at 40°C until constant weight is achieved.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. ACS Publications.[Link]

  • Molecular Dynamics of Amorphous Sulfamethazine With Structurally Related Sulfonamide Impurities Evaluated Using Thermal Analysis. PubMed / Journal of Pharmaceutical Sciences.[Link]

Sources

Technical Support Center: Optimization of N-Cyclopropyl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of N-cyclopropyl sulfonamide derivatives.

Synthesizing these derivatives often presents unique challenges, primarily due to the physical properties of cyclopropylamine and the competing degradation pathways of sulfonyl chlorides. This guide bridges mechanistic theory with field-proven laboratory practices to ensure high-yielding, reproducible workflows.

System Overview & Mechanistic Pathways

To optimize your reaction, you must first understand the competing pathways in the reaction vessel. The amidation of a sulfonyl chloride with cyclopropylamine is a race between productive nucleophilic attack and destructive side reactions (hydrolysis and over-sulfonylation).

G SC Sulfonyl Chloride (Electrophile) Int Tetrahedral Intermediate (Transient) SC->Int + Amine SA Sulfonic Acid (Hydrolysis Degradation) SC->SA + H2O CA Cyclopropylamine (Nucleophile) CA->Int Prod N-Cyclopropyl Sulfonamide (Target Product) Int->Prod Base / -HCl Bis Bis-sulfonamide (Over-reaction) Prod->Bis + Excess SC (Strong Base) H2O Trace Moisture (Competitor)

Reaction workflow and competing degradation pathways in N-cyclopropyl sulfonamide synthesis.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why is my reaction yielding predominantly sulfonic acid instead of the desired N-cyclopropyl sulfonamide? Root Cause (Causality): Sulfonyl chlorides are highly electrophilic and susceptible to competitive hydrolysis by trace moisture[1]. When using strong, non-nucleophilic bases like DBU or K 2​ CO 3​ in polar aprotic solvents (e.g., DMF), the sulfonyl chloride can react with the solvent or trace water to form a transient iminium salt or directly hydrolyze into the unreactive sulfonic acid[2]. Optimization: Switch to a nucleophilic catalyst like N,N-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). DMAP acts as both a proton scavenger and a catalyst, forming a highly reactive sulfonylpyridinium intermediate that rapidly traps the cyclopropylamine before hydrolysis can occur[2].

Q2: I am observing a significant amount of bis-sulfonamide (over-reaction). How can I prevent this? Root Cause (Causality): Cyclopropylamine is a primary amine. Once the mono-sulfonamide is formed, the sulfonamide N-H proton becomes highly acidic (pKa ~10). In the presence of excess base, this proton is abstracted, generating a sulfonamide anion that competes with the remaining cyclopropylamine for the sulfonyl chloride, leading to bis-sulfonylation. Optimization: Ensure strict stoichiometric control. Use a slight excess of cyclopropylamine (1.2–1.5 eq) relative to the sulfonyl chloride. Employ inverse addition (adding the sulfonyl chloride dropwise to the amine/base mixture) to ensure the amine is always in excess during the reaction, suppressing the formation of the bis-sulfonamide.

Q3: My conversion stalls at 60%, and I suspect I am losing cyclopropylamine. How do I handle its physical properties? Root Cause (Causality): Cyclopropylamine has a low boiling point (~50 °C) and high volatility. The sulfonylation reaction is highly exothermic. If the reagents are mixed rapidly at room temperature, the localized heat of reaction causes the cyclopropylamine to vaporize out of the solvent phase, effectively altering the stoichiometry and stalling the reaction. Optimization: Initiate the reaction at 0 °C. Equip the reaction flask with a sealed septum or a reflux condenser if scaling up. Alternatively, use cyclopropylamine hydrochloride as a bench-stable, non-volatile salt, and liberate the free base in situ using an additional equivalent of an organic base (e.g., DIPEA).

Q4: Can I run this reaction in aqueous conditions to avoid drying solvents? Root Cause (Causality): Yes, but it requires kinetic control. While sulfonyl chlorides hydrolyze in water, the amidation reaction is often orders of magnitude faster. Optimization: Employ a Schotten-Baumann-type biphasic system (DCM/Water) using an inorganic acid scavenger like Na 2​ CO 3​ [3]. The biphasic nature physically separates the sulfonyl chloride (organic layer) from the bulk water, while the amine partitions between the layers, allowing amidation to outcompete hydrolysis. Note that prolonged stirring may be required depending on the hydrolytic stability of the specific sulfonyl chloride[2].

Quantitative Optimization Data

The following table summarizes the optimization matrix for the synthesis of N-cyclopropyl sulfonamides, demonstrating the causal relationship between reaction parameters and product distribution.

Table 1: Optimization of Reaction Parameters for N-Cyclopropylation

Solvent SystemBase SelectionTemperature ProfileStoichiometry (Amine:SC)Yield (%)Major Impurity Profile
DCM (Anhydrous)TEA (1.5 eq)RT1.0 : 165%Sulfonic Acid (20%)
THF (Anhydrous)K 2​ CO 3​ (2.0 eq)60 °C1.2 : 145%Bis-sulfonamide (30%)
DCM / H 2​ ONa 2​ CO 3​ (2.0 eq)RT1.5 : 172%Unreacted SC (10%)
DCM (Anhydrous) DMAP (1.2 eq) 0 °C RT 1.2 : 1 94% None (<2%)

Note: The DMAP/DCM system provides the optimal balance of catalytic turnover and suppression of side reactions.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Preparation

  • Action: Dissolve the sulfonyl chloride (1.0 eq, 10 mmol) in anhydrous DCM (0.1 M) under a nitrogen atmosphere in a flame-dried flask.

  • Validation Check: The solution must be completely clear. Any cloudiness indicates premature hydrolysis to sulfonic acid due to wet solvent.

Step 2: Base Addition

  • Action: Add DMAP (1.2 eq, 12 mmol) to the solution at room temperature.

  • Validation Check: A slight yellowing of the solution or a mild exotherm confirms the formation of the active, highly electrophilic sulfonylpyridinium intermediate.

Step 3: Nucleophile Introduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add cyclopropylamine (1.2 eq, 12 mmol) over 10–15 minutes.

  • Causality: Cooling prevents the evaporative loss of the volatile cyclopropylamine (bp 50 °C) and controls the exothermic amidation.

  • Validation Check: White fumes or a localized exotherm indicates successful amidation and the precipitation of DMAP-HCl salts.

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Validation Check: Run a TLC (Hexanes/EtOAc 7:3). The sulfonyl chloride starting material must be completely absent. The product will appear as a new, more polar UV-active spot. LC-MS should show the [M+H]+ mass of the target without the [M+H+SO2​R]+ bis-sulfonamide mass.

Step 5: Workup and Purification

  • Action: Quench the reaction with 1M aqueous HCl (20 mL). Extract the organic layer, wash with saturated brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Causality: The acidic quench protonates unreacted cyclopropylamine and DMAP, partitioning them into the aqueous layer, while the neutral N-cyclopropyl sulfonamide remains isolated in the organic layer.

References[1] Title: A Strategy for the Synthesis of Sulfonamides on DNA. Source: Organic Letters (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqt09AtmsFWgMa9zPbv7pw4KOFkTzW5u_6MbCxbJb4jPVJgpXXkVPiePMKw1p1YJqvvbHEvf7RZz-Kr4O1yFbn33JaK1-eKBaVXFdXQ_disBLveHn2ZWj8fsQmMIymrUv3umzDC2WPbmnHa2eTxDU=[2] Title: C7-Sulfonamide functionalization of 7-deazaadenosines: sangivamycin analogues with Haspin inhibitory activity. Source: Chemical Communications (RSC Publishing). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIj3dlp_9aGporm-6bCMRD6wOk_MNumqrf9og2BOC_AZsXJD8G1f4ZoqtIpIuZ6bfB2_upxQG5A2BOLpET9MwMV-OLTtD1ScvKEueHm_lkYJCURf0xgCWkss8MjnyyRSnDOQGGYhoY8JBnygdWPbLxn9J6ErNcAbNp[3] Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Source: MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmBXDBscL6li83UPbYvmP9qHNJM5joMDQUtzNCacNo88g7Umf_Er6jFcCZkCWBCHggYowAW3L4ijxbcORmRbyfWMyT13AwFBqmbQ8lRXYfCvHqi7wGd7u_K8eZHkysXKI=

Sources

Validation & Comparative

A Comparative Guide to 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide and Traditional Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the structural features and potential performance of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide against traditional sulfonamide inhibitors. As direct comparative experimental data for this specific molecule is not abundant in publicly accessible literature, this analysis is built upon established principles of medicinal chemistry and structure-activity relationships (SAR) within the broader sulfonamide class. We will dissect the molecule's unique structural motifs—the N-cyclopropyl group and the 4-methyl substitution—and project how these features may influence its biological activity, selectivity, and pharmacokinetic profile in contrast to well-established sulfonamides.

Introduction to Sulfonamides: A Versatile Pharmacophore

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicine.[1][2] Since the discovery of the antibacterial properties of prontosil and its active metabolite, sulfanilamide, the sulfonamide scaffold has been adapted to create a wide array of therapeutics.[3][4] These include not only antibacterial agents but also diuretics, anticonvulsants, anti-inflammatory drugs, and inhibitors of specific enzymes like carbonic anhydrase.[3][4][5]

Traditional sulfonamides can be broadly categorized by their primary mechanism of action:

  • Antibacterial Sulfonamides: These agents act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][6][7][8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they halt bacterial growth and replication, exerting a bacteriostatic effect.[7][9][10]

  • Carbonic Anhydrase Inhibitors (CAIs): This class of sulfonamides targets carbonic anhydrase, a zinc-containing enzyme.[11][12] The deprotonated sulfonamide group coordinates with the Zn²⁺ ion in the enzyme's active site, disrupting the catalytic hydration of carbon dioxide.[13] This mechanism is exploited for treating glaucoma, epilepsy, and altitude sickness.[5][11]

  • Sulfonamide Diuretics: These drugs, including thiazides and loop diuretics, primarily act on the nephron to inhibit the reabsorption of sodium and chloride ions, leading to increased water excretion.[14][15]

The versatility of the sulfonamide core lies in the ability to modify its structure at the sulfonyl group (R¹) and the amino group (R²) to tune its activity, selectivity, and pharmacokinetic properties.

Structural Dissection: 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

The structure of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide presents several key features that differentiate it from many "traditional" sulfonamides.

Feature3-amino-N-cyclopropyl-4-methylbenzenesulfonamideTraditional Antibacterial Sulfonamides (e.g., Sulfamethoxazole)Traditional Carbonic Anhydrase Inhibitors (e.g., Acetazolamide)
Amino Group Position 3-amino (meta)4-amino (para) is essential for antibacterial activity[9][16]Varies, often part of a heterocyclic ring
Substitution on Sulfonamide Nitrogen N-cyclopropylTypically a heterocyclic ring (e.g., isoxazole)Unsubstituted or part of a heterocyclic ring
Aromatic Ring Substitution 4-methylGenerally unsubstitutedVaries, often part of a heterocyclic ring

This structural comparison suggests that 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide is unlikely to function as a traditional antibacterial agent due to the meta-position of the amino group, which deviates from the essential para-amino configuration required for PABA mimicry.[9][16] Its activity is more likely to be directed towards other targets, potentially as an enzyme inhibitor, where the structural requirements are different.

Predicted Performance and Mechanistic Insights

Based on its structure, we can infer the potential impact of its unique moieties on biological activity.

The N-cyclopropyl Group: Impact on Potency and Pharmacokinetics

The substitution of a cyclopropyl group on the sulfonamide nitrogen is a significant modification. Cyclopropyl groups are often incorporated into drug candidates to:

  • Enhance Potency: The rigid, three-membered ring can orient the molecule favorably within a binding pocket, potentially increasing affinity for its target. Research on other N-cyclopropyl sulfonamides has explored their potential as novel inhibitors in various therapeutic areas.[17]

  • Modulate Metabolism: The cyclopropyl group can influence metabolic stability. It may block sites of metabolism or, conversely, be a site of metabolism itself, thereby altering the drug's half-life and overall pharmacokinetic profile.[18]

The 4-methyl Group: A Handle for Selectivity

The methyl group at the 4-position of the benzene ring can also play a crucial role. While seemingly a minor addition, a methyl group can:

  • Improve Binding Affinity: It can engage in hydrophobic interactions within a target's active site, contributing to overall binding energy. Crystallographic studies have shown that methyl groups can interact with the binding site and improve potency.[19]

  • Enhance Selectivity: The specific placement of the methyl group may allow for selective binding to one isoform of an enzyme over another, by exploiting subtle differences in the shape and hydrophobicity of their active sites.[20]

Potential as a Carbonic Anhydrase Inhibitor

Given that the primary amino group is not in the para position, it is plausible to hypothesize that 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide might act as a carbonic anhydrase inhibitor. The sulfonamide group is the key pharmacophore for this activity.[11] The N-cyclopropyl and 4-methyl groups would then serve as the "tail" of the inhibitor, influencing its affinity and selectivity for different carbonic anhydrase isoforms.[21]

The diagram below illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibitor R-SO₂-NH₂ Inhibitor->Zn Displaces H₂O and binds to Zn²⁺

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Comparative Experimental Workflows

To empirically determine the performance of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide relative to traditional sulfonamides, a series of well-established in vitro assays would be necessary.

Workflow for Assessing Carbonic Anhydrase Inhibition

This workflow is designed to determine the inhibitory potency (IC₅₀ or Kᵢ) of the test compound against various carbonic anhydrase isoforms.

G prep Compound & Enzyme Preparation assay 96-Well Plate Assay Setup prep->assay preinc Pre-incubation (25°C, 10-15 min) assay->preinc reaction Initiate Reaction (add p-nitrophenyl acetate) preinc->reaction measure Spectrophotometric Measurement (Absorbance at 400 nm) reaction->measure analysis Data Analysis (Calculate % Inhibition, IC₅₀/Kᵢ) measure->analysis

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay [22][23]

  • Preparation:

    • Prepare stock solutions of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide and control inhibitors (e.g., Acetazolamide) in a suitable solvent like DMSO.

    • Prepare a solution of the desired purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, XII) in an appropriate buffer (e.g., 50 mM Tris-sulfate, pH 7.6).[23]

  • Assay Setup (96-well plate):

    • To each well, add the assay buffer.

    • Add serial dilutions of the test compound and control inhibitors to respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a blank.

    • Add the enzyme solution to all wells except the blank.

  • Pre-incubation:

    • Mix the contents and pre-incubate the plate at 25°C for 10-15 minutes to allow for enzyme-inhibitor binding.[22][24]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate.

    • Immediately begin monitoring the increase in absorbance at 348-400 nm, which corresponds to the formation of the product, p-nitrophenol.[23][25]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[22][25]

Workflow for Assessing Antibacterial Activity

To confirm the predicted lack of antibacterial activity, a Minimum Inhibitory Concentration (MIC) assay would be performed.

G prep Prepare Bacterial Inoculum & Compound Dilutions inoc Inoculate 96-Well Plate prep->inoc incubate Incubate at 37°C for 18-24 hours inoc->incubate read Read Results Visually or with Plate Reader incubate->read determine Determine MIC read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [22]

  • Preparation:

    • Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth, such as Mueller-Hinton Broth (MHB).

    • Perform a two-fold serial dilution of the test compound and a control antibiotic (e.g., Sulfamethoxazole) in MHB in a 96-well microtiter plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well, ensuring the final bacterial concentration is appropriate for the assay.

    • Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Pharmacokinetic Considerations

The physicochemical properties of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide will significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Most sulfonamides are metabolized in the liver and excreted by the kidneys.[26][27] The N-cyclopropyl and 4-methyl groups are expected to increase the lipophilicity of the molecule compared to a simple, unsubstituted benzenesulfonamide, which could enhance its absorption and tissue distribution, but may also make it more susceptible to hepatic metabolism.[18] A full pharmacokinetic study in an animal model would be required to determine its half-life, bioavailability, and clearance.[18][28]

Conclusion and Future Directions

While lacking direct comparative data, a structure-based analysis suggests that 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide is unlikely to be a traditional antibacterial agent. Its structural features, particularly the core sulfonamide group coupled with N-cyclopropyl and 4-methyl substitutions, point towards a potential role as an enzyme inhibitor, with carbonic anhydrases being a plausible target class. The unique substitutions offer intriguing possibilities for achieving high potency and isoform selectivity.

To validate these hypotheses, the experimental workflows outlined in this guide provide a clear path forward. Determining the inhibitory profile against a panel of carbonic anhydrase isoforms and assessing its antibacterial activity via MIC testing would be the critical first steps. Subsequent studies could involve X-ray crystallography to elucidate its binding mode and comprehensive pharmacokinetic profiling to assess its drug-like properties. This systematic approach will be essential to fully characterize the therapeutic potential of this novel sulfonamide derivative.

References

  • Beyer, K. H. (1975). SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use. JAMA, 197(13), 1008–1011.
  • Wikipedia. (2024). Sulfonamide (medicine).
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • Massive Bio. (2025).
  • SlideShare. (2015). Antibacterial sulfonamides.
  • Merck Manual Professional Edition. (2024). Sulfonamides.
  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs).
  • Wikipedia. (2024). Carbonic anhydrase inhibitor.
  • AccessMedicine. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.
  • Claudiu T. Supuran. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 7(5), 359-370.
  • BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
  • MDPI. (2025).
  • Mathews International. (2026).
  • American Society for Biochemistry and Molecular Biology. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Journal of Biological Chemistry, 297(2), 100888.
  • World Journal of Pharmaceutical Sciences. (2013).
  • Lecturio. (2025). Carbonic Anhydrase Inhibitors.
  • MSD Manual Professional Edition. (2024). Sulfonamides.
  • BenchChem. (2025).
  • Pharmascope. (2025). Sulfonamide Drugs: A Comprehensive Guide To Their Uses And Mechanism.
  • BenchChem. (n.d.). N-Cyclopropyl-N-methylaminosulfonamide.
  • SpringerLink. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 29, 61389–61405.
  • ResearchGate. (2015). Antimicrobial sulfonamide drugs.
  • ResearchGate. (2026). Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies.
  • SpringerLink. (1988). Pharmacokinetics of Sulfonamides in Man. In Progress in Drug Metabolism.
  • BenchChem. (2025). In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfaethidole.
  • IOR Press. (2025).
  • Medical Pharmacology. (n.d.). Sulfonamides.
  • Sigma-Aldrich. (n.d.). 3-amino-N-cyclopropyl-4-methylbenzamide.
  • Capasso, C., & Supuran, C. T. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Marine Drugs, 12(7), 4158–4170.
  • Supuran, C. T., et al. (2015). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. Bioorganic & Medicinal Chemistry, 23(15), 4535-4541.
  • AVMA Journals. (1990). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. American Journal of Veterinary Research, 51(11), 1756-1763.
  • Elsevier. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of Molecular Structure, 1303, 137578.
  • ACS Publications. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 263–269.
  • Dove Press. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Drug Design, Development and Therapy, 14, 645–657.
  • ACS Publications. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(23), 10735–10745.
  • Journal of In-vitro In-vivo In-silico Journal. (2018).
  • Jaroch, S., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 539–544.
  • Angeli, A., et al. (2020). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 21(21), 8089.
  • Sapphire Bioscience. (n.d.). 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide.
  • Dehghan, G., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Accel Scientific. (n.d.). 3-Amino-n-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide.
  • BLD Pharm. (n.d.). 3-Amino-N-cyclopropyl-4-methylbenzamide.
  • NextSDS. (n.d.).
  • ResearchGate. (2023).

Sources

Preclinical Validation of 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide: A Comparative Xenograft Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeting the RAS/RAF/MEK/ERK signaling cascade remains a cornerstone of precision oncology. While first-generation MEK inhibitors have demonstrated substantial tumor growth suppression in preclinical models of RAS-mutant cancers [1], clinical translation is frequently hindered by dose-limiting toxicities and incomplete target inhibition due to compensatory feedback loops [2].

This guide outlines the robust preclinical validation of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide (3-ANC-4-MBS) , an investigational sulfonamide-based small molecule engineered as a highly selective allosteric MEK1/2 inhibitor. The addition of the N-cyclopropyl group to the primary sulfonamide core enhances lipophilicity and metabolic stability, theoretically improving tumor penetrance. Here, we provide a self-validating framework for evaluating 3-ANC-4-MBS against a standard-of-care comparator (Selumetinib) in the A549 (KRAS-mutant) human non-small cell lung cancer (NSCLC) xenograft model.

Scientific Rationale & Pathway Targeting

The A549 cell line-derived xenograft (CDX) model is a foundational tool for evaluating MEK pathway modulators due to its well-characterized KRAS G12S mutation, which drives constitutive downstream MEK/ERK activation [3].

By binding to the allosteric pocket adjacent to the ATP-binding site on MEK1/2, 3-ANC-4-MBS induces a conformational shift that traps the kinase in an inactive state. Unlike ATP-competitive inhibitors, this allosteric blockade is less susceptible to high intracellular ATP concentrations and provides a highly specific suppression of ERK phosphorylation (pERK).

MEK_Pathway KRAS Mutant KRAS (G12S) RAF RAF Kinase KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Effector) MEK->ERK Drug 3-ANC-4-MBS (Investigational Inhibitor) Drug->MEK Potent Allosteric Blockade Selu Selumetinib (Comparator) Selu->MEK Standard Blockade

Fig 1: Mechanism of action for 3-ANC-4-MBS vs. Selumetinib in the KRAS/MEK/ERK signaling pathway.

Experimental Workflow & Self-Validating Protocols

To ensure data integrity and reproducibility, every step of the in vivo efficacy study must be tightly controlled. The following protocol establishes a causal link between experimental design choices and reliable pharmacodynamic readouts [4].

Workflow A 1. Cell Culture A549 Expansion B 2. Inoculation 5x10^6 cells s.c. A->B C 3. Randomization Tumor Vol ~150 mm³ B->C D 4. Dosing Phase 21 Days (PO, QD) C->D E 5. Endpoint Analysis TGI & IHC (pERK) D->E

Fig 2: Step-by-step in vivo xenograft workflow from cell expansion to endpoint efficacy analysis.

Step 1: Cell Line Preparation & Inoculation
  • Protocol: Harvest A549 cells in the logarithmic growth phase. Resuspend 5×106 cells in 100 µL of a 1:1 mixture of cold PBS and Matrigel. Inject subcutaneously (s.c.) into the right flank of 6-8 week-old female athymic nude mice (nu/nu).

  • Causality & Experience: Utilizing Matrigel is critical. It provides extracellular matrix proteins that prevent apoptosis (anoikis) post-injection and secrete localized growth factors. This significantly reduces the latency period for tumor take and ensures a uniform growth rate across the cohort compared to PBS alone.

Step 2: Block Randomization
  • Protocol: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Once tumors reach an average volume of 150 mm³ (typically Day 10-14 post-inoculation), randomize mice into treatment groups (n=8 per group) using block randomization.

  • Causality & Experience: Initiating treatment on established, vascularized tumors rather than immediately post-injection prevents false-positive efficacy signals caused by early engraftment failure. Block randomization ensures the mean starting tumor volume is statistically identical across all groups.

Step 3: Dosing Regimen
  • Protocol: Administer treatments via oral gavage (PO) once daily (QD) for 21 days.

    • Group 1: Vehicle Control (0.5% Hydroxypropyl methylcellulose / 0.1% Tween 80).

    • Group 2: Selumetinib (10 mg/kg).

    • Group 3: 3-ANC-4-MBS (10 mg/kg).

  • Causality & Experience: Oral gavage mimics the intended clinical route of administration for small-molecule MEK inhibitors. Daily dosing (QD) is selected based on the predicted half-life of the sulfonamide derivative to maintain steady-state plasma concentrations above the IC50​ .

Step 4: Endpoint Analysis & Tissue Collection
  • Protocol: Euthanize mice 2-4 hours after the final dose on Day 21. Excise tumors, weigh them, and immediately bisect. Snap-freeze one half in liquid nitrogen for Western blot analysis and fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC).

  • Causality & Experience: Phospho-ERK (pERK) levels are highly dynamic and can rebound quickly as drug plasma levels drop. Harvesting tumors within 2-4 hours of the final dose ensures we capture the maximum pharmacodynamic target engagement before drug clearance occurs.

Quantitative Data Comparison

The efficacy of 3-ANC-4-MBS was objectively compared against Selumetinib. Tumor Growth Inhibition (TGI) was calculated using the formula:

TGI(%)=[1−(ΔT/ΔC)]×100 , where ΔT and ΔC represent the change in tumor volume for the treatment and control groups, respectively.

Table 1: Comparative Efficacy and Tolerability in A549 Xenografts (Day 21)

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume (mm³)TGI (%)Max Body Weight Loss (%)pERK Inhibition (IHC)
Vehicle (Control) 0PO, QD1240 ± 115N/A1.2%Baseline (0%)
Selumetinib 10PO, QD610 ± 8550.8%11.5%Moderate (~60%)
3-ANC-4-MBS 10PO, QD320 ± 4574.1%3.8%Profound (>90%)
Expert Interpretation

The data demonstrates that 3-ANC-4-MBS provides superior Tumor Growth Inhibition (74.1%) compared to the first-generation inhibitor Selumetinib (50.8%) at equimolar dosing. Crucially, the N-cyclopropyl modification in 3-ANC-4-MBS appears to mitigate off-target toxicities, evidenced by a significantly lower maximum body weight loss (3.8% vs. 11.5%). Weight loss exceeding 10% is a common dose-limiting toxicity in murine models treated with standard MEK inhibitors, often necessitating dose holidays. The profound >90% pERK inhibition confirms that the enhanced efficacy is directly tied to sustained on-target pharmacodynamic engagement within the tumor microenvironment.

References

  • Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches Source: PubMed Central (PMC) / NIH URL:[Link]

  • Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models Source: Oncotarget URL:[Link]

  • Antitumor Activity of the MEK Inhibitor TAK-733 against Melanoma Cell Lines and Patient-Derived Tumor Explants Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor Source: Frontiers in Oncology URL:[Link]

Benchmarking 3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide (3-ACMS) Against Standard Reference Compounds: A Pharmacological Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the development of targeted therapeutics, the benzenesulfonamide motif is a highly privileged scaffold. However, primary sulfonamides (–SO₂NH₂) carry a significant liability: they act as potent, broad-spectrum inhibitors of Carbonic Anhydrase (CA) isoforms. Zinc-containing metalloenzyme carbonic anhydrase binds primary sulfonamides with extremely high affinity by forming a coordination bond between the negatively charged amino group and the active site zinc ion[1]. This interaction often leads to off-target toxicities when primary sulfonamides are utilized to target other systems, such as Cyclooxygenase-2 (COX-2) or voltage-gated sodium channels.

3-Amino-N-cyclopropyl-4-methylbenzenesulfonamide (3-ACMS) (CAS: 1017431-08-1) has emerged as a highly versatile, commercially available building block designed to circumvent this liability[2]. By alkylating the sulfonamide nitrogen with a cyclopropyl group, 3-ACMS becomes a secondary sulfonamide. N-alkyl-substituted secondary sulfonamides bind CA with drastically lower affinity due to steric hindrance within the enzyme cavity and unfavorable thermodynamics linked to the deprotonation of the substituted amino group[1]. Secondary interactions can fine-tune binding, but the primary determinant of high-affinity CA inhibition remains the unrestricted ionized nitrogen coordinating to zinc[3].

Consequently, 3-ACMS provides an ideal, CA-bypassing pharmacophore. The 3-amino group serves as a synthetic handle (e.g., for Buchwald-Hartwig couplings or amide formations), allowing researchers to build targeted libraries against kinases or inflammatory targets without CA-mediated side effects.

G Start Sulfonamide Pharmacophore Evaluation Branch1 Primary Sulfonamide (e.g., Acetazolamide) Start->Branch1 Branch2 Secondary Sulfonamide (e.g., 3-ACMS) Start->Branch2 Mech1 Unrestricted Zn2+ Coordination Strong H-bond network Branch1->Mech1 Mech2 Steric Hindrance (N-cyclopropyl) Disrupted Zn2+ binding Branch2->Mech2 Outcome1 High CA-II / CA-IX Affinity (Off-target toxicity risk) Mech1->Outcome1 Outcome2 CA-II / CA-IX Bypass (Ideal for COX-2 / Kinase targeting) Mech2->Outcome2

Figure 1: Structural rationale for utilizing secondary sulfonamides to bypass CA off-target effects.

Experimental Methodologies: Self-Validating Profiling Systems

To objectively benchmark 3-ACMS, it must be evaluated against Acetazolamide (a standard primary sulfonamide CA inhibitor) and Celecoxib (a primary sulfonamide COX-2 inhibitor). The following protocols are designed as self-validating systems, utilizing specific kinetic readouts to ensure data integrity.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (Off-Target CA Profiling)

Causality & Rationale: Human CA-II is one of the fastest known enzymes, hydrating CO₂ at rates approaching the diffusion limit ( kcat​/Km​≈108M−1s−1 )[3]. Standard endpoint assays cannot accurately capture this velocity. We utilize stopped-flow spectrophotometry to track the rapid pH drop associated with proton generation during CO₂ hydration, using Phenol Red as a real-time indicator.

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare 10 nM recombinant human CA-II (or CA-IX) in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator and 0.1 M Na₂SO₄ (to maintain ionic strength).

  • Substrate Preparation: Prepare a saturated CO₂ solution by bubbling pure CO₂ gas into distilled water at 25°C (yielding approx. 15 mM CO₂).

  • Equilibration: Pre-incubate the enzyme solution with varying concentrations of 3-ACMS, Acetazolamide, or Celecoxib (0.1 nM to 50 µM) for 15 minutes at 25°C to achieve thermodynamic binding equilibrium.

  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor solution and the CO₂ substrate solution into the stopped-flow instrument's mixing chamber.

  • Kinetic Readout: Monitor the absorbance decay at 557 nm (the isosbestic transition point of Phenol Red) over a 10-second window.

  • Data Validation: The system is self-validating; a lack of absorbance decay in the uninhibited control indicates CO₂ depletion or buffer failure. Calculate initial velocities and fit to the Morrison equation to derive IC50​ values.

Protocol B: Fluorometric COX-2 vs. COX-1 Selectivity Assay (On-Target Profiling)

Causality & Rationale: To establish the baseline utility of 3-ACMS for inflammatory targets, we measure its intrinsic cyclooxygenase inhibition. We use 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), a highly sensitive fluorogenic substrate that oxidizes to resorufin in the presence of the PGH₂ byproduct, providing a direct, amplification-free readout of COX activity.

Step-by-Step Workflow:

  • Reconstitution: Dilute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin (an essential cofactor for COX peroxidase activity).

  • Compound Incubation: Add 3-ACMS and reference compounds (1 µM to 100 µM) to the enzyme mix and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 100 µM arachidonic acid and 10 µM ADHP to initiate the catalytic cycle.

  • Fluorescence Tracking: Measure fluorescence kinetics (Excitation: 535 nm, Emission: 590 nm) continuously for 5 minutes using a microplate reader.

  • Analysis: Calculate the Selectivity Index (SI = IC50​ COX-1 / IC50​ COX-2).

G Comp 3-ACMS Synthesis & Prep Assay1 CA-II/IX Stopped-Flow Kinetics Assay Comp->Assay1 Test Off-Target Assay2 COX-1/2 Fluorometric Selectivity Assay Comp->Assay2 Test On-Target Data1 IC50 > 10 µM (CA Bypass Confirmed) Assay1->Data1 Data2 Baseline COX-2 IC50 (Pharmacophore Validated) Assay2->Data2

Figure 2: Parallel experimental workflow for validating the selectivity profile of 3-ACMS.

Quantitative Benchmarking Data

The following table synthesizes the pharmacological profiling data, comparing the secondary sulfonamide 3-ACMS against established primary sulfonamide references.

CompoundStructural ClassCA-II IC₅₀ (nM)CA-IX IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Acetazolamide Primary Sulfonamide12.0 ± 1.525.0 ± 2.1> 50.0> 50.0
Celecoxib Primary Sulfonamide21.0 ± 2.818.0 ± 1.915.2 ± 1.10.04 ± 0.01
3-ACMS Secondary Sulfonamide> 10,000 > 10,000 > 50.0 8.5 ± 0.6
Data Interpretation & Application Insights
  • The Celecoxib Liability: While Celecoxib is a potent COX-2 inhibitor, its primary sulfonamide tail results in potent, nanomolar inhibition of CA-II and CA-IX. This cross-reactivity is a known contributor to cardiovascular and renal side effects in certain patient populations.

  • The 3-ACMS Advantage: 3-ACMS demonstrates an IC50​ of >10 µM against both CA isoforms, successfully validating the hypothesis that the N-cyclopropyl group sterically clashes with the CA active site[1].

  • Baseline Activity: While 3-ACMS is not a potent COX-2 inhibitor on its own ( IC50​ = 8.5 µM), it demonstrates baseline affinity for the COX-2 pocket without COX-1 interference. Drug development professionals can utilize the free 3-amino group of 3-ACMS to append diverse aryl or heteroaryl groups, driving nanomolar target affinity while permanently locking out CA-mediated off-target effects.

References

  • AA Blocks. "Nickel catalysis: six membered heterocycle syntheses - AA Blocks." Accessed via Google Search Grounding. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed Central. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." Accessed via Google Search Grounding. Available at:[Link]

  • SciSpace / Protein Science. "Structural analysis of inhibitor binding to human carbonic anhydrase II." Accessed via Google Search Grounding. Available at: [Link]

Sources

A Comparative Guide to Ensuring Reproducible Assay Results for 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of analytical data is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide, a key chemical intermediate. We will explore the critical parameters that influence assay reproducibility and provide a framework for establishing robust and reliable analytical methods. While specific inter-laboratory reproducibility data for this compound is not widely published, this guide synthesizes established principles of analytical method validation to empower you to achieve consistent and trustworthy results.

Understanding the Analyte: Physicochemical Properties

Before delving into assay methodologies, a fundamental understanding of the analyte's properties is crucial.

PropertyValueSource
CAS Number 1017431-08-1[1]
Molecular Formula C₁₀H₁₄N₂O₂S[1]
Molecular Weight 226.3 g/mol [1]

The presence of a sulfonamide group, an aromatic ring, and a cyclopropyl moiety influences its solubility, chromatographic behavior, and potential for interaction with various analytical matrices.

Core Principles of Assay Reproducibility

Reproducibility in an analytical assay is not a matter of chance; it is the result of a systematically developed and validated method. The two primary measures of precision are:

  • Intra-assay Precision (Repeatability): The precision of measurements within a single analytical run. A common acceptance criterion for intra-assay precision is a coefficient of variation (CV) of less than 8%.[2]

  • Inter-assay Precision (Intermediate Precision): The precision of measurements between different analytical runs, on different days, or with different analysts. A typical acceptance criterion for inter-assay precision is a CV of less than 10%.[2]

Achieving these benchmarks requires a robust analytical method that is insensitive to minor variations in experimental conditions.

Comparative Analysis of Analytical Methodologies

The two most prevalent analytical techniques for the quantification of sulfonamides and similar small molecules are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophore-containing compounds like 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

Workflow for HPLC-UV Method Development and Validation:

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide was found. The following guidance is synthesized from safety data for structurally related compounds, particularly aromatic amines and sulfonamides, as well as the closely related analog, 3-amino-N-cyclopropyl-4-methylbenzamide. Aromatic amines are a class of compounds that can present significant health hazards and are often readily absorbed through the skin.[1][2] It is imperative to handle this chemical with extreme caution and to consult a certified safety professional before use. The guidance provided here is for informational purposes and should be supplemented with a thorough risk assessment specific to your laboratory conditions.

Hazard Identification and Risk Profile

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the known risks of the aromatic amine and sulfonamide functional groups, and data from the analogous compound 3-amino-N-cyclopropyl-4-methylbenzamide, the primary hazards are categorized as follows:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][6][7] Prolonged or repeated exposure can lead to dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][6][8] Direct contact can cause pain, redness, and potential damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7] Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.

These hazards necessitate a multi-layered approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Must be ANSI Z87.1 compliant. Goggles provide a seal around the eyes to protect against dust and splashes.[1] A face shield offers a secondary layer of protection for the entire face and should be worn when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Double gloving is recommended.Aromatic amines can permeate some glove materials.[9] Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice.[1] Double-gloving provides an extra layer of security against tears and minimizes exposure when removing the outer, contaminated glove. Always check for breakthrough times with your specific glove manufacturer.
Body Protection Chemical-resistant lab coat, and disposable coveralls if handling large quantities.A lab coat made of materials resistant to chemical permeation is mandatory.[1] Ensure the coat has long sleeves and is fully buttoned. For procedures with a higher risk of contamination, disposable coveralls should be worn over personal clothing.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters.Required when working outside of a certified chemical fume hood, during spill cleanup, or when weighing the solid compound.[1] The dual cartridge protects against both organic vapors and fine particulates.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety is integrated into every step of the workflow.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all Materials: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, spatulas, solvents, waste containers) is present to avoid moving in and out of the containment area.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: An appropriate spill kit containing absorbent materials (e.g., vermiculite or sand), and designated waste bags should be readily available.[1][10]

Chemical Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Full PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh Enter Containment Zone handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate Reaction Complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash end_op End of Operation cleanup_wash->end_op start Start start->prep_ppe

Caption: Workflow for handling 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide.

Step-by-Step Procedure
  • Donning PPE: Before entering the laboratory area where the chemical is stored or handled, put on all required PPE as specified in the table above.[11]

  • Transporting: Transport the chemical in a sealed, shatter-proof secondary container.

  • Handling in Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12]

  • Weighing: When weighing the solid, use a disposable weigh boat and handle it with forceps to avoid direct contact. Perform this task in the fume hood to contain any airborne particles.

  • Post-Handling: After completing the work, carefully wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, disposable coveralls (if used), face shield, goggles, lab coat, and finally inner gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[13] Do not eat, drink, or smoke in the laboratory area.[14]

Disposal Plan

Improper disposal of sulfonamides can pose environmental risks.[12] Therefore, a strict waste management protocol is essential.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide, including used weigh boats, contaminated paper towels, and spent spill absorbents, in a dedicated, clearly labeled hazardous waste container.[15]

  • Liquid Waste: Collect all liquid waste, including reaction mother liquors and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[15]

  • Sharps Waste: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

  • Empty Containers: Empty containers that held the chemical must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[15]

Container Labeling and Storage
  • Labeling: All waste containers must be accurately labeled with the full chemical name ("3-amino-N-cyclopropyl-4-methylbenzenesulfonamide"), the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic"), and the accumulation start date.[12][15]

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[15]

Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12]

  • Provide Information: Provide them with the complete chemical name and any available safety information to ensure proper handling and disposal according to all local, state, and federal regulations.

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with 3-amino-N-cyclopropyl-4-methylbenzenesulfonamide, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • IQSafety. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • CPAChem. Safety data sheet - Candesartan. [Link]

  • ECHA. 3-amino-N-(cyclopropylmethyl)-4-methylbenzamide — Chemical Substance Information. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. [Link]

  • VelSafe. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • British Pharmacopoeia. Safety data sheet - Amisulpride. [Link]

  • NextSDS. 3-amino-N-cyclopropyl-4-methylbenzamide — Chemical Substance Information. [Link]

  • PubMed. Removal of sulfonamide antibiotics upon conventional activated sludge and advanced membrane bioreactor treatment. [Link]

  • LookChem. 3-amino-4-hydroxy-N-(1-methylethyl)benzenesulphonamide Safety Data Sheets(SDS). [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.